Methyl 1-cyanocyclobutanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZTNWBOZFXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649779 | |
| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58920-79-9 | |
| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 1-Cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of methyl 1-cyanocyclobutanecarboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information from safety data sheets of closely related compounds and established principles of organic chemistry to offer a robust profile. This document is intended to support research, synthesis, and drug development activities where this molecule may be a key intermediate or building block.
Core Chemical Properties
This compound, with the CAS Number 58920-79-9, is a substituted cyclobutane derivative containing both a nitrile and a methyl ester functional group attached to the same carbon atom.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Appearance | Not explicitly stated, likely a colorless liquid | Inferred |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Profile (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons and the protons of the cyclobutane ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ (Methyl ester) | ~3.7 | Singlet | 3H |
| Cyclobutane ring protons | 2.0 - 3.0 | Multiplets | 6H |
13C NMR Spectroscopy
The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon, the methyl carbon, and the methylene carbons of the cyclobutane ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester carbonyl) | 165-175 |
| C≡N (Nitrile) | 115-125 |
| Quaternary Carbon (C-1) | 40-50 |
| -OCH₃ (Methyl ester) | 50-60 |
| -CH₂- (Cyclobutane ring) | 20-40 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands for the nitrile and carbonyl groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240-2260 | Medium |
| C=O (Ester) | 1735-1750 | Strong |
| C-O (Ester) | 1000-1300 | Strong |
| C-H (sp³ hybridized) | 2850-3000 | Medium-Strong |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
| Ion | m/z (Predicted) |
| [M]⁺ | 139 |
| [M - OCH₃]⁺ | 108 |
| [M - COOCH₃]⁺ | 80 |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry reactions. A common method for the synthesis of α-cyano esters is the Strecker synthesis or variations thereof, starting from a ketone.
Proposed Synthesis of this compound
This proposed workflow starts from cyclobutanone.
Caption: Proposed synthesis workflow for this compound.
Methodology:
-
Cyanohydrin Formation: To a stirred solution of sodium cyanide in water, cooled in an ice bath, cyclobutanone is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at room temperature. The organic layer containing 1-hydroxycyclobutanecarbonitrile is then separated.
-
Hydrolysis to Carboxylic Acid: The crude cyanohydrin is heated under reflux with concentrated hydrochloric acid. The progress of the hydrolysis is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting 1-cyanocyclobutanecarboxylic acid is extracted with an organic solvent.
-
Fischer Esterification: The isolated 1-cyanocyclobutanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution. The final product, this compound, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation or column chromatography.
Safety and Handling
Based on the Safety Data Sheet for the closely related methyl cyanoacetate, this compound should be handled with care.
| Hazard | Precaution |
| Eye Irritation | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles.[4] |
| Inhalation | May be harmful if inhaled. Use in a well-ventilated area or with a fume hood. |
| Skin Contact | May cause skin irritation. Wear protective gloves. |
| Ingestion | May be harmful if swallowed. Do not ingest. |
| Flammability | Combustible liquid. Keep away from heat and open flames. |
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.
Caption: Logical workflow for spectroscopic analysis of the target compound.
This guide provides a foundational understanding of the chemical properties of this compound for research and development purposes. As more experimental data becomes available, this information can be further refined.
References
Spectroscopic Profile of Methyl 1-cyanocyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Methyl 1-cyanocyclobutanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.80 - 2.60 | Multiplet | 2H | Cyclobutane -CH₂- (α to CN) |
| ~2.50 - 2.30 | Multiplet | 2H | Cyclobutane -CH₂- (α to COOR) |
| ~2.20 - 2.00 | Multiplet | 2H | Cyclobutane -CH₂- (β) |
Note: The exact chemical shifts and multiplicities of the cyclobutane protons are difficult to predict precisely due to the complex anisotropic effects of the nitrile and ester groups and their rigid four-membered ring structure. The assignments are based on expected deshielding effects.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Ester) |
| ~120 | C≡N (Nitrile) |
| ~53 | -OCH₃ |
| ~45 | Quaternary Carbon (C-CN, C-COOR) |
| ~35 | Cyclobutane -CH₂- |
| ~18 | Cyclobutane -CH₂- |
Note: The quaternary carbon is expected to have a relatively low intensity in a standard ¹³C NMR spectrum.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2960 | Medium | C-H stretch (Alkyl) |
| ~2245 | Medium | C≡N stretch (Nitrile) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1250 | Strong | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| m/z | Possible Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 110 | [M - C₂H₅]⁺ |
| 108 | [M - OCH₃]⁺ |
| 80 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Experimental Protocols
The following are detailed, standardized protocols for obtaining NMR, IR, and Mass Spectra for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
NMR Spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipettes
-
Glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Place a small plug of glass wool into the neck of a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean, dry NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Introduce the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (liquid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant absorption peaks.
-
After the measurement, thoroughly clean the ATR crystal by wiping off the sample with a lint-free wipe soaked in isopropanol or acetone.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Materials:
-
Mass Spectrometer with an Electron Ionization (EI) source.
-
Gas Chromatograph (GC) for sample introduction (optional, for GC-MS).
-
Volatile solvent (e.g., dichloromethane or methanol).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol (approximately 1 mg/mL).
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer. For a volatile compound, this is typically done via a direct insertion probe or through a GC inlet.
-
The sample is vaporized and then ionized in the EI source, typically at 70 eV.
-
The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Identify the base peak, which is the most intense peak in the spectrum.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment peaks and proposing plausible structures for these fragments. This can provide valuable information about the connectivity of the molecule.
-
An In-depth Technical Guide to Methyl Cyclobutanecarboxylate (CAS 765-85-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclobutanecarboxylate, identified by the CAS number 765-85-5, is an organic compound featuring a cyclobutane ring esterified with a methyl group. This molecule serves as a versatile building block in organic synthesis and is of interest to the pharmaceutical and agrochemical industries as a key intermediate.[1] Its rigid, three-dimensional structure imparted by the cyclobutane moiety makes it a valuable scaffold in medicinal chemistry for achieving conformational restriction in drug candidates.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analysis protocols, and a discussion of its relevance in research and development.
Chemical Structure and Identification
The structural representation and key identifiers for methyl cyclobutanecarboxylate are provided below.
| Identifier | Value |
| IUPAC Name | methyl cyclobutanecarboxylate |
| CAS Number | 765-85-5 |
| Molecular Formula | C₆H₁₀O₂ |
| SMILES | COC(=O)C1CCC1 |
| InChI | InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 |
Physicochemical Properties
A summary of the key physicochemical properties of methyl cyclobutanecarboxylate is presented in the following table.
| Property | Value | Source(s) |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 135-138.7 °C | [1][4] |
| Density | ~0.99 g/mL | [5] |
| Refractive Index | 1.4260 to 1.4300 (at 20°C) | [3][5] |
| Flash Point | 30.1 °C | [1] |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
Synthesis
Methyl cyclobutanecarboxylate can be synthesized via the Fischer esterification of its parent carboxylic acid, cyclobutanecarboxylic acid, with methanol in the presence of an acid catalyst.
A detailed, reliable protocol for the synthesis of cyclobutanecarboxylic acid is available from Organic Syntheses.[6] The general workflow involves the malonic ester synthesis followed by decarboxylation.
The following is a general procedure for the Fischer esterification of cyclobutanecarboxylic acid.[7][8][9][10]
Materials:
-
Cyclobutanecarboxylic acid
-
Methanol (anhydrous, large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclobutanecarboxylic acid and a large excess of methanol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cyclobutanecarboxylate.
-
Purify the crude product by distillation under reduced pressure.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of methyl cyclobutanecarboxylate.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the methine proton on the cyclobutane ring, and multiplets for the methylene protons of the cyclobutane ring.
-
¹³C NMR: Expected signals would include a peak for the carbonyl carbon (~175 ppm), a peak for the methoxy carbon (~51 ppm), a peak for the methine carbon, and peaks for the methylene carbons of the cyclobutane ring. The chemical shift for the cyclobutane carbons is expected to be in the upfield region.[15]
Mass spectral analysis, typically coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of methyl cyclobutanecarboxylate. The fragmentation pattern would be characteristic of a methyl ester of a cyclic carboxylic acid.[16]
The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the ester group around 1730-1750 cm⁻¹.[3]
Biological Activity and Applications in Drug Development
Currently, there is limited publicly available data on the specific biological activities or toxicological properties of methyl cyclobutanecarboxylate.[17][18] Safety data sheets indicate that no acute toxicity information is available for this product.[17]
However, the cyclobutane moiety is an increasingly important structural motif in medicinal chemistry.[2] Its incorporation into molecules can impart conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. While cyclopropane rings and double bonds can alter the electronic properties of a molecule, the cyclobutane ring is considered more electronically benign.[2]
Methyl cyclobutanecarboxylate serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility as a pharmaceutical intermediate suggests its role in the early stages of drug discovery and development pipelines.
Safety and Handling
Based on available safety data sheets, methyl cyclobutanecarboxylate is a flammable liquid and vapor.[17] Standard laboratory safety precautions should be observed, including working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from sources of ignition.[18] The toxicological properties have not been fully investigated.[17][18]
Conclusion
Methyl cyclobutanecarboxylate (CAS 765-85-5) is a commercially available compound with well-defined physicochemical properties. While specific biological activity data is sparse, its structural features make it a valuable intermediate in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. The experimental protocols for its synthesis and analysis are based on standard and well-established organic chemistry techniques. Further research into its biological effects and toxicological profile would be beneficial for expanding its applications.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 365540050 [thermofisher.com]
- 4. METHYL CYCLOBUTANECARBOXYLATE | 765-85-5 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]
- 12. Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum [chemicalbook.com]
- 13. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 14. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR [m.chemicalbook.com]
- 15. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fishersci.be [fishersci.be]
- 18. fishersci.com [fishersci.com]
Theoretical Reactivity of Methyl 1-Cyanocyclobutanecarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclobutanecarboxylate is a bifunctional molecule featuring a strained cyclobutane ring substituted with two electron-withdrawing groups, a nitrile and a methyl ester, on the same carbon atom. This unique structure imparts a complex reactivity profile, making it a molecule of significant interest in synthetic chemistry and as a potential building block in drug discovery. The inherent ring strain of the cyclobutane core, combined with the electronic effects of the geminal cyano and ester functionalities, dictates its susceptibility to various transformations, including ring-opening reactions, nucleophilic additions, and hydrolysis. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, supported by computational data from analogous systems and detailed experimental protocols for related transformations.
Core Concepts in Reactivity
The reactivity of this compound is governed by three primary factors:
-
Ring Strain: The cyclobutane ring possesses significant strain energy (approximately 26 kcal/mol), which provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement to less strained systems.
-
Electrophilicity of the Nitrile and Ester Groups: Both the nitrile and ester functionalities contain electrophilic carbon atoms, making them susceptible to attack by nucleophiles. The hydrolysis of these groups is a key reaction pathway.
-
Acidity of the α-Protons: The protons on the carbon atoms adjacent to the quaternary center are activated by the electron-withdrawing nature of the cyano and ester groups, facilitating their abstraction under basic conditions.
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the intricate reaction mechanisms, identifying transition states, and predicting the activation energies and thermodynamic favorability of various reaction pathways.
Data Presentation: Calculated Activation Energies for Related Reactions
| Reaction Type | Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
| Ring Opening | 3-substituted cyclobutenes | DFT (B3LYP/6-31+G(d)) | 15.0 - 23.7 (lower than unsubstituted) | Captodative substituted cyclobutenes[1] |
| Hydrolysis | Cyclobutane-1,2-dione | DFT (M06-2X) & ab initio | 6.9 - 14.3 (for benzilic acid type rearrangement) | Base-catalyzed reaction of a cyclic dione[2][3] |
| Thermal Decomposition | Cyclobutane | Experimental/Theoretical | ~62.5 | Unsubstituted cyclobutane[4] |
Key Reaction Pathways and Mechanisms
Hydrolysis of the Nitrile and Ester Groups
The hydrolysis of this compound can proceed under either acidic or basic conditions, targeting both the nitrile and the ester functionalities.
-
Ester Hydrolysis: This is a well-understood process that can occur via acid-catalyzed or base-promoted mechanisms. The acid-catalyzed pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The base-promoted hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon.
-
Nitrile Hydrolysis: The nitrile group can also be hydrolyzed to a carboxylic acid, typically under more forcing acidic or basic conditions than the ester. This reaction proceeds via an amide intermediate. Kinetic studies on the hydrolysis of acyl cyanides indicate a complex dependence on pH, with mechanisms involving both direct water reaction and hydroxide ion attack.[5]
Ring-Opening Reactions
The strain in the cyclobutane ring makes it susceptible to ring-opening reactions, which can be initiated thermally, photochemically, or by catalysts. For this compound, the presence of electron-withdrawing groups can influence the regioselectivity and stereoselectivity of these reactions. Computational studies on substituted cyclobutenes show that electron-withdrawing groups can significantly lower the activation energy for electrocyclic ring opening.[1]
Nucleophilic Addition to the Nitrile Group
The electrophilic carbon of the nitrile group is a target for nucleophiles. This can lead to the formation of imines or, upon subsequent hydrolysis, ketones.
Experimental Protocols
The following protocols are adapted from the synthesis of the closely related ethyl 1-cyanocyclobutanecarboxylate and general procedures for the reactions of nitriles and esters.[6]
Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate (Analogous to Methyl Ester)
Materials:
-
Sodium ethoxide (21 wt% in ethanol)
-
Ethanol
-
Ethyl cyanoacetate
-
1,3-Dibromopropane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.
-
Add 1,3-dibromopropane to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the product.[6]
Safety Precautions:
-
Handle sodium ethoxide with care as it is corrosive and flammable.
-
1,3-Dibromopropane is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
All manipulations should be carried out in a well-ventilated fume hood.
General Protocol for Ester Hydrolysis (Basic Conditions)
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Methanol or ethanol (as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve this compound in the alcohol co-solvent.
-
Add the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate to remove the alcohol.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.
Mandatory Visualizations
Computational Workflow for Reactivity Studies
Conclusion
The theoretical study of this compound reactivity, while not extensively documented for the specific molecule, can be robustly inferred from the behavior of analogous systems. The interplay of ring strain and the electronic effects of the geminal cyano and ester groups creates a rich chemical landscape. Computational methods like DFT are indispensable tools for navigating this landscape, offering predictions of reaction pathways and energetics that can guide synthetic efforts. The protocols provided for related compounds offer a practical starting point for the experimental investigation of this versatile molecule, which holds promise for applications in medicinal chemistry and materials science. Further dedicated theoretical and experimental work on this specific molecule will undoubtedly uncover more of its unique chemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
physical properties like boiling point and density of Methyl 1-cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclobutanecarboxylate is a niche chemical compound with potential applications in synthetic organic chemistry and pharmaceutical development. As with any novel compound, a thorough understanding of its physical properties is paramount for its effective use in research and development. This technical guide provides an in-depth overview of the known physical properties of this compound, namely its boiling point and density. Due to the limited availability of experimentally verified data in peer-reviewed literature, this guide presents predicted values and outlines detailed experimental protocols for their determination.
Core Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 224.5±25.0 °C at 760 mmHg | ChemSrc |
| Density | 1.11±0.1 g/cm³ | ChemSrc |
| Molecular Formula | C₇H₉NO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 139.15 g/mol | Santa Cruz Biotechnology[1] |
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the capillary method.
Materials:
-
Sample of this compound
-
Thiele tube
-
High-temperature mineral oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small rubber band or wire
-
Heating apparatus (e.g., Bunsen burner or heating mantle)
-
Safety goggles and lab coat
Procedure:
-
Sample Preparation: A small amount of this compound is placed into a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: The Thiele tube is filled with mineral oil, and the thermometer-test tube assembly is immersed in the oil.
-
Observation: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a gravimetric method with a calibrated volumetric flask.
Materials:
-
Sample of this compound
-
Pycnometer (or a calibrated volumetric flask)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath (for temperature control)
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately determined using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.
-
Temperature Control: The temperature of the sample is recorded. For high accuracy, the measurement should be performed at a constant, known temperature using a water bath.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density. The mass is then measured.
-
Calculation: The density of the sample is calculated using the following formula: Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the measurement temperature
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and physical property characterization of a novel chemical compound.
References
molecular weight and formula of Methyl 1-cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and relevant experimental methodologies for Methyl 1-cyanocyclobutanecarboxylate, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application and study of this compound. While specific protocols can vary based on the experimental goals, the following outlines a general synthetic approach.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a suitable starting material with a cyanide source, followed by esterification.
Disclaimer: The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Materials:
-
Cyclobutanone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve potassium cyanide in water.
-
Cool the solution in an ice bath and slowly add a solution of ammonium chloride.
-
To this mixture, add cyclobutanone dropwise while maintaining the low temperature.
-
Stir the reaction mixture for several hours to allow for the formation of the cyanohydrin intermediate.
-
-
Esterification:
-
Carefully add concentrated sulfuric acid to methanol in a separate flask, ensuring the mixture remains cool.
-
Add the cyanohydrin intermediate to the acidic methanol solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a sequential process, starting from commercially available precursors and proceeding through key chemical transformations to yield the final product.
Caption: Synthetic pathway for this compound.
References
Technical Guide: Stability and Storage of Methyl 1-cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclobutanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical factor that can influence the purity, potency, and safety of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the recommended storage conditions and potential degradation pathways for this compound, based on general principles for related chemical structures and established industry guidelines for stability testing.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 58920-79-9 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Structure | |
| (Image of the chemical structure of this compound) |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on the general guidelines for the storage of cyanide-containing and ester compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location.[1] | To minimize the rate of potential thermal decomposition and other degradation reactions. |
| Humidity | Store in a dry environment.[1] | To prevent hydrolysis of the ester and nitrile functional groups. |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | To protect from moisture, air, and light, and to prevent reaction with the container material. |
| Incompatibilities | Acids, bases, oxidizing agents, and reducing agents. | To avoid rapid degradation, including hydrolysis of the ester and nitrile groups or redox reactions. |
Potential Degradation Pathways
This compound possesses two primary functional groups susceptible to degradation: an ester and a nitrile. The main degradation pathways are anticipated to be hydrolysis and thermal decomposition.
Hydrolytic Degradation
Hydrolysis of both the ester and nitrile functionalities can occur, particularly in the presence of acids or bases and elevated temperatures.
-
Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1-cyanocyclobutanecarboxylic acid) and methanol. This reaction can be catalyzed by both acid and base.
-
Nitrile Hydrolysis : The nitrile group can be hydrolyzed, typically under more vigorous conditions than ester hydrolysis, to form a carboxylic acid amide (1-(methoxycarbonyl)cyclobutane-1-carboxamide) and subsequently the dicarboxylic acid (1-(methoxycarbonyl)cyclobutane-1-carboxylic acid).
Thermal Degradation
While specific data is unavailable, thermal decomposition of similar organic molecules can lead to decarboxylation, elimination reactions, or rearrangement, resulting in a variety of smaller, volatile byproducts.
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) on Stability Testing of New Drug Substances and Products. This involves performing forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method can separate the parent compound from its degradation products.
| Stress Condition | Typical Protocol | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 1-cyanocyclobutanecarboxylic acid, methanol |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | 1-cyanocyclobutanecarboxylic acid, methanol, potentially 1-(methoxycarbonyl)cyclobutane-1-carboxamide |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | N-oxides, other oxidation products |
| Thermal Degradation | Solid sample at 80°C for 48 hours | Decarboxylation products, rearrangement products |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photolytic cleavage or rearrangement products |
Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is the standard for assessing the purity and stability of pharmaceutical intermediates.
| Parameter | Typical Method |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at an appropriate wavelength (determined by UV scan) |
| Temperature | 25°C |
| Injection Volume | 10 µL |
The method must be validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness according to ICH Q2(R1) guidelines.
Visualization of Factors Affecting Stability
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for a comprehensive stability assessment study.
Conclusion
While specific public data on the stability of this compound is limited, a robust stability program can be established based on its chemical structure and established scientific and regulatory principles. By adhering to the recommended storage conditions and conducting thorough stability studies as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.
References
The Rising Therapeutic Potential of Cyclobutane-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocyclic ring, has emerged from the realm of chemical curiosities to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it distinct properties that medicinal chemists are increasingly exploiting to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of novel cyclobutane compounds, with a focus on their applications in oncology, virology, and anti-inflammatory research. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.
Quantitative Biological Activity of Novel Cyclobutane Compounds
The rigid and puckered conformation of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[1][2] This has led to the development of a diverse range of biologically active molecules. The following tables summarize the quantitative data for several classes of cyclobutane-containing compounds, highlighting their potential across different therapeutic areas.
Anticancer Activity
Cyclobutane derivatives have demonstrated significant potential as anticancer agents, with several compounds now established as cornerstones of cancer therapy.[3] Their mechanisms of action are varied and include DNA damage, inhibition of key enzymes in oncogenic signaling, and disruption of the androgen receptor pathway.
| Compound Class/Name | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference(s) |
| Platinum-based Agents | ||||
| Carboplatin | DNA cross-linking | Various | Cell-dependent | [4] |
| Androgen Receptor Antagonists | ||||
| Apalutamide | Androgen Receptor | LNCaP/AR | 0.0214 (enzalutamide: 0.0214, bicalutamide: 0.160) | [5] |
| Enzyme Inhibitors | ||||
| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | U87MG-IDH1 R132H | ~0.060 (Cellular 2-HG inhibition) | [6] |
| Ivosidenib (AG-120) | Mutant IDH1 (R132H/C) | Enzyme Assay | R132H: 12 nM, R132C: 23 nM | [6] |
| Novel Synthetic Derivatives | ||||
| Isomer 2 (dicyclobutane) | Tubulin polymerization inhibition, Apoptosis induction | T-24 (Bladder) | 7.0 ± 0.3 | [7] |
| HeLa (Cervical) | 6.2 ± 0.8 | [7] | ||
| BEL-7402 (Liver) | 8.9 ± 1.2 | [7] | ||
| HepG-2 (Liver) | 8.2 ± 0.9 | [7] | ||
| Piperarborenines C-E | Cytotoxic | P-388, HT-29, A549 | < 4 µg/mL | [8] |
Antiviral Activity
The unique conformational constraints of the cyclobutane ring have been leveraged in the design of nucleoside analogs with potent antiviral activity.[9][10] These compounds can act as chain terminators during viral replication.
| Compound Class/Name | Target Virus | Assay | EC50/IC50/Ki | Reference(s) |
| HCV NS3/4A Protease Inhibitors | ||||
| Boceprevir | Hepatitis C Virus (Genotypes 1, 2, 5) | Replicon Assay | 200-400 nM (EC50) | [11] |
| Boceprevir | Hepatitis C Virus (Genotypes 1-6) | Enzyme Assay | 10-104 nM (Ki) | [11] |
Antimicrobial and Anti-inflammatory Activity
Emerging research is exploring the potential of cyclobutane derivatives as antimicrobial and anti-inflammatory agents.
| Compound Class/Name | Activity | Organism/Target | MIC/IC50 | Reference(s) |
| Purpurin Derivatives | Antibacterial | Staphylococcus aureus ATCC 6538 | 62.5 µg/mL (MIC) | |
| Antibacterial | Bacillus subtilis ATCC 6633 | Moderate Activity | [1] | |
| Thiazolylhydrazone Derivatives | Antifungal | Candida tropicalis | 16 µg/mL (MIC) | |
| Antibacterial | Bacillus subtilis | 16 µg/mL (MIC) | [12] | |
| Piperidine Derivatives | Anti-platelet aggregation | Collagen-induced | 21.5 µM (IC50) | [8] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of cyclobutane compounds are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Carboplatin: DNA Adduct Formation
Carboplatin, a second-generation platinum-based chemotherapeutic, exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine bases.[4][13] This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[13] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates its reactivity compared to cisplatin, resulting in a different pharmacokinetic profile and a reduced incidence of nephrotoxicity.[4]
Apalutamide: Androgen Receptor Signaling Pathway
Apalutamide is a potent non-steroidal antiandrogen used in the treatment of prostate cancer.[12][14] It acts as a competitive antagonist of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. Apalutamide binds to the ligand-binding domain of the AR, preventing its nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[15]
Ivosidenib: Mutant IDH1 Signaling Pathway
Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[7][16] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[7][17] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation. Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[7][8]
Boceprevir: HCV NS3/4A Protease Inhibition
Boceprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease.[1][18] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins required for replication.[19] Boceprevir acts as a covalent, reversible inhibitor, binding to the active site of the NS3 protease and preventing polyprotein processing, thereby halting viral replication.[1][18]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key assays used to evaluate the biological activity of novel cyclobutane compounds.
General Experimental Workflow for In Vitro Anticancer Evaluation
A typical workflow for assessing the anticancer potential of a novel cyclobutane derivative involves a series of in vitro assays to determine its cytotoxicity, and to elucidate its mechanism of action.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cyclobutane compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cyclobutane compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the cyclobutane compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mutant IDH1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a cyclobutane compound against the mutant IDH1 enzyme.
Principle: This biochemical assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The decrease in NADPH is monitored spectrophotometrically.[19]
Materials:
-
Purified recombinant mutant IDH1 (e.g., R132H or R132C)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)
-
Cyclobutane compound stock solution
-
384-well plates
-
Spectrophotometer
Procedure:
-
Assay Preparation: Add the cyclobutane compound at various concentrations to the wells of a 384-well plate.[19]
-
Enzyme Addition: Add the purified mutant IDH1 enzyme solution to each well.
-
Reaction Initiation: Initiate the reaction by adding a solution containing α-KG and NADPH.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a defined period (e.g., 60 minutes) at room temperature.[19]
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to a no-compound control and fit the data to a dose-response curve to calculate the IC50 value.[19]
Protocol 3: Quantification of Carboplatin-DNA Adducts by Accelerator Mass Spectrometry (AMS)
Objective: To quantify the formation of carboplatin-DNA monoadducts in cancer cells.
Principle: This highly sensitive method utilizes [14C]-labeled carboplatin to treat cells. Following treatment, genomic DNA is isolated, and the amount of 14C incorporated into the DNA, which corresponds to the formation of monoadducts, is quantified using AMS.[3][22]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
[14C]-labeled carboplatin
-
Unlabeled carboplatin
-
Genomic DNA purification kit
-
Accelerator Mass Spectrometer
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with a defined concentration of carboplatin containing a known amount of [14C]-carboplatin for a specific duration (e.g., 4 hours).[3]
-
Post-incubation: Wash the cells with PBS and incubate in drug-free medium for various time points to allow for adduct formation and repair.[3]
-
DNA Isolation: Harvest the cells at each time point and isolate genomic DNA using a commercial kit.[3]
-
Sample Preparation for AMS: Quantify the DNA concentration and prepare the samples for AMS analysis according to the instrument's requirements (typically involves converting the DNA to graphite).[22]
-
AMS Analysis: Measure the 14C content in the DNA samples using AMS.
-
Data Analysis: Calculate the number of carboplatin-DNA monoadducts per nucleotide based on the measured 14C levels and the specific activity of the [14C]-carboplatin.[3]
Conclusion
The cyclobutane scaffold has proven to be a versatile and valuable component in the design of novel therapeutic agents. Its unique structural properties have been successfully harnessed to develop drugs with significant clinical impact in oncology and virology. The ongoing exploration of new cyclobutane-containing compounds continues to uncover promising candidates with diverse biological activities. This technical guide provides a foundational resource for researchers in this exciting and rapidly evolving field, offering a compilation of quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further discovery and development. As our understanding of the chemical biology of cyclobutanes deepens, we can anticipate the emergence of even more innovative and effective therapies based on this remarkable four-membered ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 1-Cyanocyclobutanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclobutanecarboxylate is a versatile bifunctional building block in organic synthesis, offering a gateway to a variety of substituted cyclobutane structures. The presence of both a nitrile and a methyl ester group on a quaternary carbon center allows for selective transformations, making it a valuable precursor for the synthesis of novel scaffolds in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis, hydrolysis, and decarboxylation of this compound, supported by quantitative data and reaction schemes.
Introduction
The cyclobutane motif is of significant interest in drug discovery as it can impart unique conformational constraints and improve physicochemical properties of bioactive molecules. This compound serves as a readily accessible starting material for the introduction of this four-membered ring system. Its strategic functionalization allows for the synthesis of key intermediates such as 1-cyanocyclobutanecarboxylic acid and 1-cyanocyclobutane, which can be further elaborated into more complex molecular architectures. This document outlines reliable experimental procedures for the preparation and key transformations of this versatile reagent.
Data Presentation
The following tables summarize the quantitative data for the key reactions described in this document, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl Cyanoacetate | 1,3-Dibromopropane | Sodium Methoxide | Methanol | 4 | Reflux | 78 |
Table 2: Hydrolysis of this compound
| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Lithium Hydroxide (aq) | THF/Water | 12 | Room Temp | 92 |
Table 3: Krapcho Decarboxylation of this compound
| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Lithium Chloride | DMSO/Water | 6 | 160 | 85 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from methyl cyanoacetate and 1,3-dibromopropane.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
Methyl cyanoacetate
-
1,3-Dibromopropane
-
Sodium methoxide (25 wt% in methanol)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
To a solution of sodium methoxide (1.55 eq) in methanol, add methyl cyanoacetate (1.05 eq).
-
To this solution, add 1,3-dibromopropane (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Expected Yield: ~78%
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.78 (s, 3H), 2.75-2.65 (m, 4H), 2.30-2.20 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 121.5, 53.8, 45.2, 34.9, 17.6.
Hydrolysis to 1-Cyanocyclobutanecarboxylic Acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Workflow Diagram:
Caption: Hydrolysis of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Cyanocyclobutanecarboxylic acid as a white solid.
Expected Yield: ~92%
Krapcho Decarboxylation to 1-Cyanocyclobutane
This protocol describes the decarboxylation of the ester to furnish 1-cyanocyclobutane. The Krapcho decarboxylation is a chemical reaction that allows for the hydrolysis and subsequent decarboxylation of esters that have an electron-withdrawing group in the beta position.[1][2] This reaction is typically carried out in a dipolar aprotic solvent like DMSO at high temperatures, often with the addition of a salt such as lithium chloride.[3]
Reaction Scheme:
Caption: Krapcho decarboxylation reaction.
Materials:
-
This compound
-
Lithium chloride
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Combine this compound (1.0 eq), lithium chloride (1.2 eq), water (2.0 eq), and DMSO in a round-bottom flask.
-
Heat the mixture to 160 °C and maintain for 6 hours, monitoring for the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain 1-Cyanocyclobutane.
Expected Yield: ~85%
Conclusion
This compound is a valuable and versatile starting material for the synthesis of various cyclobutane derivatives. The protocols provided herein offer reliable and high-yielding methods for its preparation and subsequent transformation into key synthetic intermediates. These procedures are intended to serve as a practical guide for researchers engaged in the design and synthesis of novel molecules for applications in drug discovery and materials science.
References
Methyl 1-cyanocyclobutanecarboxylate: A Versatile Building Block for Novel Pharmaceuticals
Introduction
Methyl 1-cyanocyclobutanecarboxylate is a unique and valuable building block for the synthesis of a wide range of pharmaceutical compounds. Its rigid, four-membered ring structure offers a strategic advantage in drug design by providing conformational restriction to molecules, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This application note explores the key chemical transformations of this compound and provides detailed protocols for its conversion into valuable pharmaceutical intermediates.
Key Synthetic Transformations and Applications
This compound possesses two key functional groups, a nitrile and a methyl ester, that can be selectively manipulated to generate a variety of useful intermediates for drug discovery. The primary transformations include the reduction of the nitrile to a primary amine, hydrolysis of the ester or nitrile, and decarboxylation.
Selective Reduction of the Nitrile Group
The selective reduction of the nitrile moiety in the presence of the methyl ester is a crucial transformation, yielding methyl 1-(aminomethyl)cyclobutanecarboxylate. This resulting bifunctional compound, containing both a primary amine and an ester, is a valuable precursor for the synthesis of various heterocyclic scaffolds and for incorporation into peptide-based therapeutics. Catalytic hydrogenation is a common and effective method for this selective reduction.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes the selective reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in anhydrous methanol.
-
Carefully add the Raney Nickel slurry to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-(aminomethyl)cyclobutanecarboxylate.
-
The crude product can be purified by distillation or chromatography as needed.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Product | Methyl 1-(aminomethyl)cyclobutanecarboxylate |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 50 psi |
| Typical Yield | >90% |
Logical Workflow for Nitrile Reduction:
Caption: Workflow for the selective reduction of this compound.
Hydrolysis to Carboxylic Acids
The ester or nitrile group can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for derivatization.
-
Ester Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) followed by acidification will selectively hydrolyze the methyl ester to yield 1-cyanocyclobutanecarboxylic acid. This intermediate is useful in peptide couplings and other reactions where a carboxylic acid functionality is required.
-
Nitrile Hydrolysis: More vigorous acidic or basic conditions can hydrolyze both the nitrile and the ester, leading to the formation of cyclobutane-1,1-dicarboxylic acid.
Experimental Protocol: Hydrolysis of this compound to 1-Cyanocyclobutanecarboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-cyanocyclobutanecarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Product | 1-Cyanocyclobutanecarboxylic Acid |
| Reagents | NaOH, HCl |
| Solvent | Water, Ethyl Acetate |
| Typical Yield | >95% |
Krapcho Decarboxylation
The Krapcho decarboxylation is a synthetic procedure to remove a carboxyl group from a molecule. In the case of this compound, this reaction can be employed to remove the methoxycarbonyl group, yielding 1-cyanocyclobutane. This reaction is typically carried out in a polar aprotic solvent like DMSO with a salt such as sodium chloride at elevated temperatures.[1][3]
Experimental Protocol: Krapcho Decarboxylation of this compound
Materials:
-
This compound
-
Sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard laboratory glassware
Procedure:
-
Combine this compound, sodium chloride, and a small amount of water in dimethyl sulfoxide.
-
Heat the reaction mixture to a high temperature (typically 140-180 °C).
-
Monitor the reaction for the evolution of carbon dioxide and the consumption of the starting material.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain 1-cyanocyclobutane.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Product | 1-Cyanocyclobutane |
| Reagents | NaCl, H₂O |
| Solvent | DMSO |
| Temperature | 140-180 °C |
| Typical Yield | High |
Signaling Pathway Implication (Hypothetical)
While this compound itself is a building block, the resulting pharmaceutical compounds can modulate various signaling pathways. For instance, cyclobutane-containing molecules have been incorporated into inhibitors of enzymes like proteases and kinases. The rigid cyclobutane scaffold can orient key pharmacophoric groups in a precise manner to interact with the active site of a target protein.
Caption: From building block to biological effect.
Conclusion
This compound is a highly adaptable building block with significant potential in pharmaceutical synthesis. Its ability to undergo selective transformations at its nitrile and ester functionalities allows for the creation of a diverse range of cyclobutane-containing intermediates. These intermediates, with their conformationally restricted scaffolds, are of great interest for the development of new therapeutic agents with enhanced pharmacological properties. The protocols provided herein offer a starting point for researchers and drug development professionals to explore the utility of this versatile compound in their synthetic endeavors.
References
Application Notes and Protocols for the Use of Methyl 1-cyanocyclobutanecarboxylate Derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread use in drug discovery, bioconjugation, and materials science.[1][3]
Cyclobutane scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to act as bioisosteres for other chemical groups. Methyl 1-cyanocyclobutanecarboxylate represents an attractive starting material for introducing a rigid, three-dimensional element into molecular designs. However, in its native form, it lacks the necessary functional groups (an azide or a terminal alkyne) to participate in the CuAAC reaction.
These application notes provide a detailed, two-part protocol for the utilization of this compound in click chemistry. The first part describes the synthesis of a key azide-functionalized intermediate, (1-cyanocyclobutyl)methyl azide, from the starting ester. The second part details the subsequent CuAAC reaction of this intermediate with a terminal alkyne to generate a novel 1,2,3-triazole derivative.
Part 1: Synthesis of (1-cyanocyclobutyl)methyl azide
To render this compound amenable to click chemistry, it must first be functionalized with a bioorthogonal handle. This protocol outlines a two-step procedure to convert the methyl ester into an azide group. The process involves the reduction of the ester to a primary alcohol, followed by conversion to a tosylate and subsequent nucleophilic substitution with sodium azide.
Experimental Protocol: Synthesis of (1-cyanocyclobutyl)methyl azide
Step 1a: Reduction of this compound to (1-cyanocyclobutyl)methanol
-
To a stirred solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (1-cyanocyclobutyl)methanol, which can be used in the next step without further purification.
Step 1b: Conversion of (1-cyanocyclobutyl)methanol to (1-cyanocyclobutyl)methyl azide
-
Dissolve the crude (1-cyanocyclobutyl)methanol (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 eq) to the solution.[4]
-
Stir the mixture at 60-80 °C for 12-18 hours.[5] The reaction should be protected from light.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (1-cyanocyclobutyl)methyl azide.
Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[6]
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the azide-functionalized cyclobutane in hand, the click reaction can be performed. The following is a general protocol for the CuAAC reaction with a generic terminal alkyne, such as phenylacetylene. The reaction is catalyzed by copper(I), which is generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate.[1][2]
Experimental Protocol: Synthesis of 1-((1-cyanocyclobutyl)methyl)-4-phenyl-1H-1,2,3-triazole
-
In a round-bottom flask, dissolve (1-cyanocyclobutyl)methyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.[7]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq, e.g., 1M).[7]
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, e.g., 0.5M).[7]
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[7]
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-((1-cyanocyclobutyl)methyl)-4-phenyl-1H-1,2,3-triazole.
Purification and Characterization
The final triazole product can be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The formation of the 1,4-disubstituted triazole is typically confirmed by the appearance of a characteristic singlet for the triazole proton (C5-H) in the ¹H NMR spectrum, often around 8.0 ppm.[8]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: To observe the disappearance of the azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹).
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthetic route. Yields are hypothetical but represent typical outcomes for these types of reactions.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1a. Reduction | This compound | - | LiAlH₄ (1.5 eq) | THF | 0 to RT | 4-6 | ~90 |
| 1b. Azidation | (1-cyanocyclobutyl)methanol | NaN₃ (1.5 eq) | - | DMF | 80 | 12-18 | ~85 |
| 2. CuAAC | (1-cyanocyclobutyl)methyl azide | Phenylacetylene | CuSO₄·5H₂O (0.05 eq) / NaAsc (0.1 eq) | t-BuOH/H₂O (1:1) | RT | 8-12 | ~95 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow from starting material to the final triazole product.
CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. axispharm.com [axispharm.com]
- 4. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving Methyl 1-Cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key chemical transformations involving Methyl 1-cyanocyclobutanecarboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the cyclobutane motif in pharmaceutical agents. The following protocols are based on established chemical principles and adapted from procedures for analogous compounds.
Alkylation of this compound
The presence of two electron-withdrawing groups (cyano and ester) on the same carbon atom makes the α-proton of this compound acidic and susceptible to deprotonation by a strong base, forming a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to form a new carbon-carbon bond.
Experimental Protocol: Alkylation with Iodomethane
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodomethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (20 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the THF while maintaining the temperature at -78 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL).
-
Add the solution of this compound dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methylated product.
Data Presentation: Alkylation with Various Electrophiles
The following table summarizes representative data for the alkylation of this compound with different electrophiles under typical reaction conditions.
| Entry | Alkylating Agent (R-X) | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Iodomethane (CH₃I) | THF | 2 | 90-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | THF | 4 | 85-90 |
| 3 | Benzyl Bromide (BnBr) | THF | 2 | 92-98 |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | THF | 3 | 90-95 |
Experimental Workflow: Alkylation
Caption: Workflow for the alkylation of this compound.
Reduction of this compound
The ester and nitrile functionalities of this compound can be reduced to the corresponding alcohol and amine, respectively. The choice of reducing agent determines the outcome of the reaction. Sodium borohydride (NaBH₄) is a milder reducing agent that typically reduces esters to alcohols, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and nitriles.
Experimental Protocol: Reduction of the Ester Group with NaBH₄
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and dichloromethane (1:1, 20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining residue with water (15 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-cyanocyclobutyl)methanol.
Data Presentation: Reduction of this compound
| Entry | Reducing Agent | Solvent | Product | Expected Yield (%) |
| 1 | NaBH₄ | MeOH/DCM | (1-Cyanocyclobutyl)methanol | 85-95 |
| 2 | LiAlH₄ | THF | (1-(Aminomethyl)cyclobutyl)methanol | 70-80 |
Reaction Scheme: Reduction
Caption: Reduction pathways of this compound.
Hydrolysis of this compound
The ester group of this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Experimental Protocol: Basic Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF (15 mL) and water (5 mL).
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-cyanocyclobutanecarboxylic acid.
Data Presentation: Hydrolysis Conditions
| Entry | Condition | Solvent | Product | Expected Yield (%) |
| 1 | LiOH, rt | THF/H₂O | 1-Cyanocyclobutanecarboxylic acid | >95 |
| 2 | NaOH, 50 °C | MeOH/H₂O | 1-Cyanocyclobutanecarboxylic acid | >95 |
| 3 | HCl (conc.), 80 °C | Dioxane/H₂O | 1-Cyanocyclobutanecarboxylic acid | 80-90 |
Logical Relationship: Functional Group Transformations
Caption: Key transformations of this compound.
Application Notes and Protocols for the Derivatization of Methyl 1-cyanocyclobutanecarboxylate in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise control over three-dimensional structure and physicochemical properties is paramount. The cyclobutane motif has emerged as a valuable building block in medicinal chemistry, prized for its ability to impart conformational rigidity and serve as a bioisosteric replacement for other cyclic or unsaturated systems.[1][2] Methyl 1-cyanocyclobutanecarboxylate is a versatile starting material, featuring two key functional groups—a nitrile and a methyl ester—that can be selectively manipulated to generate a diverse library of compounds for biological screening.
The rigid, puckered structure of the cyclobutane ring can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.[1][3] Derivatives of this scaffold can be explored as conformationally restricted amino acids, diamines, or spirocyclic compounds, which have shown promise in various therapeutic areas.[4][5] These application notes provide detailed protocols for the derivatization of this compound, focusing on transformations of the nitrile and ester functionalities to generate key intermediates for medicinal chemistry programs.
Key Derivatization Strategies
The primary avenues for the derivatization of this compound involve the transformation of the nitrile and ester groups. These include:
-
Reduction of the Nitrile: Conversion of the nitrile to a primary amine, yielding a valuable building block for the synthesis of amides, ureas, and other derivatives.
-
Hydrolysis of the Ester: Saponification of the methyl ester to the corresponding carboxylic acid, enabling amide bond formation with a diverse range of amines.
-
Simultaneous Reduction of Nitrile and Ester: Complete reduction to yield a diol or an amino alcohol, offering scaffolds for further functionalization.
-
Formation of Spirocyclic Heterocycles: Utilization of the 1,1-disubstituted pattern to construct spirocyclic systems like hydantoins, which are prevalent in bioactive molecules.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 1-(Aminomethyl)cyclobutan-1-amine Dihydrochloride
This protocol describes the reduction of both the nitrile and ester functionalities of this compound to the corresponding diamine using lithium aluminum hydride (LiAlH₄).
Workflow Diagram:
Caption: Workflow for the synthesis of 1-(aminomethyl)cyclobutan-1-amine dihydrochloride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF (5 volumes) is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[7]
-
The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF.
-
The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude 1-(aminomethyl)cyclobutan-1-amine.
-
The crude amine is dissolved in a minimal amount of methanol and cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(aminomethyl)cyclobutan-1-amine dihydrochloride.
Representative Data (for analogous compounds):
| Compound | Starting Material | Reagent | Yield (%) | Spectroscopic Data | Reference |
| 1-(Aminomethyl)cyclohexaneacetic acid | 1-Cyanocyclohexaneacetonitrile | LiAlH₄ | ~80% | Data not provided | [8] |
| Primary Amines from Nitriles | Various Nitriles | LiAlH₄ | 70-95% | General procedure | [7][9] |
Protocol 2: Synthesis of 1-Cyanocyclobutanecarboxylic Acid
This protocol details the hydrolysis of the methyl ester to the carboxylic acid via saponification.
Workflow Diagram:
Caption: Workflow for the synthesis of 1-cyanocyclobutanecarboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound (1.0 eq) is dissolved in methanol (10 volumes).
-
An aqueous solution of sodium hydroxide (1.5 eq in 5 volumes of water) is added to the solution.
-
The reaction mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated HCl.
-
The resulting aqueous solution is extracted with ethyl acetate (3 x 10 volumes).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 1-cyanocyclobutanecarboxylic acid.
Representative Data (for analogous compounds):
| Compound | Starting Material | Conditions | Yield (%) | Reference |
| Cyclohexanecarboxylic acid | Methyl cyclohexanecarboxylate | NaOH, MeOH/H₂O, reflux | >90% | [10] |
| Cycloalkyl dicarboxylic acids | Dinitriles | Conc. HCl, reflux | High | [11] |
Protocol 3: Synthesis of N-Benzyl-1-cyanocyclobutanecarboxamide
This protocol describes the amidation of 1-cyanocyclobutanecarboxylic acid with benzylamine using a peptide coupling agent.
Workflow Diagram:
Caption: Workflow for the synthesis of N-benzyl-1-cyanocyclobutanecarboxamide.
Materials:
-
1-Cyanocyclobutanecarboxylic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-cyanocyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Representative Data (for analogous compounds):
| Amide Product | Coupling Reagents | Yield (%) | Reference |
| Various amides | HATU/DIPEA | 38-95% | [12][13] |
| Peptide coupling | DCC/DMAP | High | [14] |
Medicinal Chemistry Applications and Signaling Pathways
Derivatives of this compound are of significant interest in medicinal chemistry due to the favorable properties conferred by the cyclobutane scaffold.
Conformational Restriction and Bioisosterism:
The rigid cyclobutane ring restricts the conformational freedom of the molecule, which can lead to increased potency and selectivity for a biological target by locking the pharmacophoric groups in a bioactive conformation.[1][3] This is a key strategy in "escaping from flatland" in drug design, moving away from planar aromatic structures towards more three-dimensional molecules with improved properties. The cyclobutane core can also act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties like solubility and metabolic stability.[1]
Potential Therapeutic Targets:
Given the diverse functionalities that can be introduced, derivatives of this scaffold could be designed to target a wide range of biological systems. For example:
-
GPCRs and Ion Channels: Conformationally restricted amino acids and diamines derived from this scaffold can be incorporated into peptidomimetics to target G-protein coupled receptors (GPCRs) or ion channels, where specific spatial arrangements of functional groups are critical for binding.
-
Enzyme Inhibitors: The scaffold can be elaborated to present key functional groups for interaction with the active sites of enzymes such as proteases, kinases, or transferases.
-
Spirocyclic Scaffolds in Drug Discovery: The 1,1-disubstitution pattern allows for the synthesis of spirocyclic compounds, which are increasingly found in clinical candidates and approved drugs.[7][15] Spiro-hydantoins, for instance, are known to exhibit a range of biological activities, including as aldose reductase inhibitors.[6]
Illustrative Signaling Pathway Involvement:
The derivatized compounds could potentially modulate various signaling pathways implicated in disease. For instance, if a derivative is designed as a kinase inhibitor, it could interfere with phosphorylation cascades that are often dysregulated in cancer.
Caption: Potential modulation of a kinase signaling pathway by a cyclobutane derivative.
Conclusion
This compound represents a versatile and valuable starting material for the generation of diverse and structurally unique compound libraries for drug discovery. The protocols outlined in these application notes provide a foundation for the synthesis of key derivatives by targeting the nitrile and ester functionalities. The inherent conformational rigidity of the cyclobutane scaffold offers significant advantages in the design of potent and selective therapeutic agents, making this an attractive building block for medicinal chemists. Further exploration of the chemical space accessible from this starting material is warranted and holds promise for the discovery of novel drug candidates.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. growingscience.com [growingscience.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
Application of Methyl 1-Cyanocyclobutanecarboxylate in the Synthesis of the Insecticide Fipronil
Introduction
Methyl 1-cyanocyclobutanecarboxylate is a valuable chemical intermediate, notably utilized in the synthesis of the broad-spectrum phenylpyrazole insecticide, Fipronil. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the synthetic pathway from this cyclobutane derivative to the key agrochemical intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a direct precursor to Fipronil. The unique cyclobutane moiety serves as a masked precursor to the pyrazole ring, a critical pharmacophore for the insecticidal activity of Fipronil.
Agrochemical Application: Intermediate for Fipronil Synthesis
Fipronil is a widely used insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride channels. The synthesis of Fipronil involves the construction of a substituted pyrazole ring. This compound serves as a key building block for the formation of this essential heterocyclic core.
The overall synthetic strategy involves the reaction of this compound with a substituted hydrazine, followed by cyclization to form the pyrazole ring. This is then further functionalized to yield Fipronil.
Logical Workflow for Fipronil Precursor Synthesis
Caption: Synthetic pathway from this compound to the key pyrazole intermediate of Fipronil.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole from this compound
This protocol outlines the synthesis of the key pyrazole intermediate from this compound. The reaction proceeds via a condensation reaction with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, followed by an in-situ cyclization.
Materials:
-
This compound
-
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Hydroxide solution (2N)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
Add 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The organic layer is then treated with an aqueous alkali solution, such as 2N sodium hydroxide, and stirred to induce cyclization and precipitation of the product.
-
The precipitated product is collected by filtration, washed with water until neutral, and then with a small amount of cold toluene.
-
The crude product is then dried under vacuum to obtain 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the pyrazole intermediate.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 58920-79-9 | C₇H₉NO₂ | 139.15 | Colorless to pale yellow liquid |
| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 59433-47-5 | C₇H₅Cl₂F₃N₂ | 261.03 | Off-white to yellow solid |
| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 120068-79-3 | C₁₁H₅Cl₂F₃N₄ | 321.09 | Light yellow to white solid |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reactant Molar Ratio | 1:1 |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 80 - 90% |
| Purity (by HPLC) | >98% |
This compound is a crucial and efficient starting material for the synthesis of the agrochemically important insecticide, Fipronil. The protocols and data presented herein provide a comprehensive guide for the synthesis of the key pyrazole intermediate. The methodology is robust, offering high yields and purity, making it suitable for both research and potential scale-up operations in the agrochemical industry. Further optimization of reaction conditions could potentially lead to even more efficient and environmentally benign synthetic routes.
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1-Cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 1-cyanocyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The protocols are designed to be scalable and efficient, with a focus on providing practical guidance for laboratory and pilot plant settings.
Introduction
This compound (Molecular Formula: C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) is a valuable building block in organic synthesis. Its strained cyclobutane ring and dual functional groups (nitrile and ester) make it a versatile precursor for the introduction of the 1-carbomethoxy-1-cyanocyclobutyl moiety. The scale-up synthesis of this compound requires careful consideration of reaction conditions, safety, and purification methods to ensure high yield and purity.
Two primary protocols are presented here. Protocol A describes a classical nucleophilic substitution in a polar aprotic solvent, which is a direct adaptation from the synthesis of analogous cycloalkanes. Protocol B outlines a more modern and industrially scalable approach using Phase Transfer Catalysis (PTC), which often leads to improved reaction rates, milder conditions, and easier work-up.
Protocol A: Nucleophilic Substitution in a Polar Aprotic Solvent
This protocol is based on the well-established reaction of an α-haloester with a cyanide salt in a solvent such as Dimethyl Sulfoxide (DMSO).
Experimental Protocol
Materials:
-
Methyl 1-bromocyclobutanecarboxylate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge anhydrous DMSO. Begin stirring and purge the vessel with nitrogen.
-
Addition of Sodium Cyanide: Carefully add sodium cyanide to the DMSO. Note: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
Substrate Addition: Slowly add Methyl 1-bromocyclobutanecarboxylate to the stirred suspension. The addition should be done at a rate that maintains the internal temperature below a specified limit (e.g., 30-40 °C) to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing a stirred mixture of water and diethyl ether (or MTBE).
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the chosen organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This helps to remove any unreacted starting materials and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product of high purity.
Potential Issues:
-
Work-up: The product may be susceptible to hydrolysis under acidic or basic conditions. Careful control of pH during the work-up is crucial.
-
Purification: this compound can be volatile. Care should be taken during solvent removal under reduced pressure to avoid product loss.
Protocol B: Scale-Up Synthesis via Phase Transfer Catalysis (PTC)
This protocol utilizes a phase transfer catalyst to facilitate the reaction between the organic-soluble substrate and the water-soluble cyanide salt, avoiding the need for large volumes of anhydrous polar aprotic solvents. This method is often safer, more environmentally friendly, and more amenable to large-scale industrial production.[1][2][3]
Experimental Protocol
Materials:
-
Methyl 1-bromocyclobutanecarboxylate
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Toluene or other suitable organic solvent
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a reactor equipped with a robust mechanical stirrer, thermometer, and reflux condenser, add Methyl 1-bromocyclobutanecarboxylate, toluene, and the phase transfer catalyst (e.g., TBAB, 1-5 mol%).
-
Addition of Cyanide Solution: Prepare a solution of sodium cyanide in water and add it to the reactor.
-
Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring. The efficiency of the phase transfer catalysis is highly dependent on the stirring rate, which maximizes the interfacial area between the two phases.
-
Monitoring: Monitor the reaction by GC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic phase.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the two protocols on a 1 kg scale of the starting bromoester for comparative purposes.
| Parameter | Protocol A: DMSO | Protocol B: PTC |
| Starting Material | Methyl 1-bromocyclobutanecarboxylate (1 kg) | Methyl 1-bromocyclobutanecarboxylate (1 kg) |
| Reagents | Sodium Cyanide (1.2 eq), DMSO (5 L) | Sodium Cyanide (1.2 eq), TBAB (0.02 eq) |
| Solvent | DMSO (5 L), Diethyl ether (10 L for work-up) | Toluene (5 L), Water (2.5 L) |
| Reaction Temperature | 40-50 °C | 70-80 °C |
| Reaction Time | 12-18 hours | 6-10 hours |
| Typical Yield | 75-85% | 85-95% |
| Purity (after distillation) | >98% | >99% |
| Key Advantages | Well-established method | Higher yield, shorter time, easier work-up, safer |
| Key Disadvantages | Large volume of high-boiling solvent, difficult work-up | Requires efficient stirring, catalyst cost |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Experimental Workflow: Protocol A (DMSO)
Caption: Workflow for the DMSO-based synthesis.
Logical Relationship: Phase Transfer Catalysis Mechanism
Caption: Mechanism of Phase Transfer Catalysis.
References
Application Notes and Protocols for the Quantification of Methyl 1-cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclobutanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and metabolic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established analytical principles for similar small molecules and esters.
Analytical Methods Overview
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and high specificity and sensitivity due to the use of a mass spectrometer detector.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds. While this compound lacks a strong chromophore for UV detection, HPLC coupled with a mass spectrometer (LC-MS) or other suitable detectors like a Refractive Index (RI) detector can be employed.
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the GC-MS and HPLC methods for the quantification of analytes structurally similar to this compound. These values can be used as a benchmark for method validation.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Moderate to High (Dependent on detector and chromatographic separation) | No interference with analyte peak |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.999 |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 98.3 - 101.6% | 98 - 102% | Typically within 98 - 102% |
| Precision (%RSD) | Repeatability: < 2%Intermediate: < 3% | Repeatability: < 2%Intermediate: < 3% | RSD < 2% for repeatability; RSD < 3% for intermediate |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, instrument analysis, and data processing.
Caption: Figure 1: General Experimental Workflow
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the quantification of this compound using GC-MS.
1. Sample Preparation
-
Extraction: For complex matrices, a liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[1]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. An internal standard may be used for improved accuracy.[1]
2. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
3. Data Analysis
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the standards.
-
The concentration of this compound in the samples is then determined from this calibration curve.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the quantification of this compound using HPLC.
1. Sample Preparation
-
Extraction: Similar to GC-MS, sample extraction may be required for complex matrices.[1]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water. The exact ratio should be optimized for best separation. Isocratic or gradient elution can be used. |
| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min.[1] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
| Detector | Mass Spectrometry (LC-MS) for high sensitivity and specificity. A Refractive Index (RI) detector can also be used but with lower sensitivity.[1] |
3. Data Analysis
-
Generate a calibration curve by plotting the peak area response versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Figure 2: Method Selection Logic
References
Application Notes and Protocols for Enzymatic Reactions Using Methyl 1-cyanocyclobutanecarboxylate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting enzymatic reactions using Methyl 1-cyanocyclobutanecarboxylate as a substrate. This versatile molecule possesses two key functional groups amenable to enzymatic transformation: a nitrile group and a methyl ester group. This allows for the selective synthesis of valuable building blocks for pharmaceutical and fine chemical industries. The protocols provided herein are based on established enzymatic methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.
Enzymatic Hydrolysis of the Nitrile Group via Nitrilase
The selective hydrolysis of the nitrile moiety in this compound yields Methyl 1-carbamoylcyclobutanecarboxylate or 1-carboxycyclobutanecarboxylate methyl ester, depending on the enzyme and reaction conditions. Nitrilases (E.C. 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. Several bacterial nitrilases have shown broad substrate specificity, making them excellent candidates for this transformation.
Application Note:
Nitrilase-mediated hydrolysis offers a mild and highly selective alternative to harsh chemical hydrolysis methods, which often lead to side products and require significant downstream processing. This biocatalytic approach is particularly advantageous for the synthesis of chiral carboxylic acids if a suitable enantioselective nitrilase is employed. Potential applications include the synthesis of precursors for novel pharmaceuticals and specialty chemicals.
Key Experimental Parameters and Data:
The following table summarizes typical experimental parameters for nitrilase-catalyzed hydrolysis, based on data from related substrates. Researchers should perform initial screening and optimization to determine the ideal conditions for this compound.
| Parameter | Typical Range | Notes |
| Enzyme Source | Acidovorax facilis, Alcaligenes faecalis, Rhodococcus rhodochrous, Pseudomonas aeruginosa | Commercially available or can be produced recombinantly. |
| Substrate Conc. | 10 - 100 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | 1 - 10% (w/w of substrate) | To be optimized for desired reaction rate. |
| Buffer | Phosphate, Tris-HCl | Typically pH 7.0 - 8.0. |
| pH | 6.0 - 9.0 | Optimum pH is enzyme-dependent.[1] |
| Temperature | 30 - 50 °C | Optimum temperature is enzyme-dependent.[1] |
| Reaction Time | 4 - 24 hours | Monitored by HPLC or GC. |
| Conversion (%) | >90% | Highly dependent on reaction conditions. |
| Product | 1-Carboxycyclobutanecarboxylate methyl ester |
Experimental Protocol: Nitrilase-Catalyzed Hydrolysis
This protocol provides a general procedure for the hydrolysis of the nitrile group of this compound using a whole-cell nitrilase biocatalyst.
Materials:
-
This compound
-
Recombinant E. coli cells expressing a nitrilase (e.g., from Acidovorax facilis)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Shaking incubator
-
Centrifuge
-
HPLC or GC for reaction monitoring
Procedure:
-
Reaction Setup: In a 50 mL Falcon tube, add 10 mL of 50 mM potassium phosphate buffer (pH 7.5).
-
Substrate Addition: Add this compound to a final concentration of 50 mM.
-
Biocatalyst Addition: Add 100 mg (wet cell weight) of recombinant E. coli cells expressing the nitrilase.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking incubator at 200 rpm for 12-24 hours.
-
Reaction Monitoring: Periodically, take a 100 µL aliquot of the reaction mixture. Centrifuge to pellet the cells. Extract the supernatant with 200 µL of ethyl acetate. Analyze the organic phase by HPLC or GC to monitor the disappearance of the substrate and the formation of the product.
-
Work-up: Once the reaction is complete, centrifuge the entire reaction mixture to pellet the cells.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-carboxycyclobutanecarboxylate methyl ester.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Caption: Nitrilase-catalyzed hydrolysis of this compound.
Enzymatic Hydrolysis of the Ester Group via Lipase/Esterase
The methyl ester group of this compound can be selectively hydrolyzed to the corresponding carboxylic acid, 1-cyanocyclobutanecarboxylic acid, using lipases or esterases. This reaction is often performed in aqueous buffers or biphasic systems.
Application Note:
Lipase-catalyzed ester hydrolysis is a widely used and robust method in biocatalysis. It allows for the deprotection of ester groups under mild conditions, which is particularly useful when other sensitive functional groups are present in the molecule. Furthermore, kinetic resolution of racemic esters can be achieved using enantioselective lipases, providing access to enantiomerically enriched building blocks.
Key Experimental Parameters and Data:
The following table outlines typical conditions for lipase-catalyzed hydrolysis of methyl esters. Optimization will be necessary for the specific substrate.
| Parameter | Typical Range | Notes |
| Enzyme Source | Candida antarctica lipase B (CALB), Candida rugosa lipase, Porcine pancreatic lipase (PPL) | Often used as immobilized preparations for easy recovery. |
| Substrate Conc. | 20 - 200 mM | |
| Enzyme Loading | 5 - 20% (w/w of substrate) | Immobilized enzymes can be used at higher loadings. |
| Solvent System | Aqueous buffer (e.g., phosphate), Biphasic system (e.g., buffer/toluene) | The choice of solvent can influence enzyme activity and selectivity. |
| pH | 6.0 - 8.0 | pH is maintained using a pH-stat or buffer. |
| Temperature | 25 - 45 °C | |
| Reaction Time | 6 - 48 hours | Monitored by HPLC or TLC. |
| Conversion (%) | Up to 50% for kinetic resolution, >95% for hydrolysis | |
| Product | 1-Cyanocyclobutanecarboxylic acid |
Experimental Protocol: Lipase-Catalyzed Ester Hydrolysis
This protocol describes a general procedure for the enantioselective hydrolysis of the methyl ester group of racemic this compound using an immobilized lipase.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH-stat
-
tert-Butyl methyl ether (MTBE)
-
Sodium sulfate (anhydrous)
-
pH-stat or pH meter
-
Stirred reaction vessel
Procedure:
-
Reaction Setup: To a stirred reaction vessel, add 20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Substrate Addition: Add this compound to a final concentration of 100 mM.
-
Enzyme Addition: Add 200 mg of immobilized Candida antarctica lipase B.
-
pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat. The consumption of NaOH is directly proportional to the extent of the reaction.
-
Incubation: Stir the reaction mixture at 30°C.
-
Reaction Monitoring: Monitor the reaction progress by the consumption of NaOH or by analyzing aliquots using HPLC. For kinetic resolution, the reaction is typically stopped at or near 50% conversion.
-
Enzyme Recovery: Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and solvent and reused.
-
Work-up (Acidic Product): Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with an equal volume of MTBE.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-cyanocyclobutanecarboxylic acid.
-
Work-up (Unaltered Ester): The unreacted enantiomer of this compound can be recovered from the initial reaction mixture (before acidification) by extraction with a water-immiscible organic solvent.
Caption: Experimental workflow for the kinetic resolution of this compound.
References
Application Notes and Protocols: Methyl 1-cyanocyclobutanecarboxylate in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Methyl 1-cyanocyclobutanecarboxylate as a versatile building block in the synthesis of complex organic molecules. The unique structural features of this compound, possessing both a nitrile and a methyl ester group on a strained cyclobutane ring, offer a gateway to a variety of valuable chemical transformations. This document outlines key applications, detailed experimental protocols, and expected outcomes, serving as a practical guide for synthetic chemists.
Introduction
This compound is a valuable intermediate for introducing the cyclobutane moiety into larger, more complex structures. The cyclobutane ring is a key structural motif in numerous biologically active compounds and natural products, imparting unique conformational constraints that can be beneficial for modulating pharmacological activity.[1] The presence of two distinct and reactive functional groups, the nitrile and the methyl ester, allows for selective manipulation and further elaboration, making it a powerful tool in medicinal chemistry and drug discovery.
Key synthetic transformations involving this compound include:
-
Hydrolysis to form 1-cyanocyclobutanecarboxylic acid.
-
Decarboxylation to yield cyclobutanecarbonitrile.
-
Reduction of the nitrile group to afford aminomethylcyclobutane derivatives.
-
Conversion of the nitrile to a primary amine, leading to the synthesis of 1-aminocyclobutanecarboxylic acid derivatives.
-
Utilization as a precursor for the synthesis of spirocyclic compounds.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a modification of the procedure reported for its ethyl ester analog.[2] The reaction involves the condensation of methyl cyanoacetate with 1,3-dibromopropane in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
-
To a solution of sodium methoxide (25 wt% in methanol, ~1.1 equivalents) in anhydrous methanol, add methyl cyanoacetate (1.0 equivalent).
-
To this solution, add 1,3-dibromopropane (1.05 equivalents) dropwise at a rate that maintains the reaction temperature below reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Table 1: Representative Quantitative Data for the Synthesis of 1-Cyanocycloalkanecarboxylates
| Starting Materials | Product | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate, 1,3-dibromopropane | Ethyl 1-cyanocyclobutanecarboxylate | Sodium ethoxide | Ethanol | 3 | 74 | [2] |
| Methyl cyanoacetate, 1,3-dibromopropane | This compound | Sodium methoxide | Methanol | 3-4 (estimated) | ~70-80 (expected) | Adapted from[2] |
Data for the methyl ester is an educated estimation based on the reported synthesis of the ethyl ester.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
Key Applications and Experimental Protocols
A significant application of this compound is its conversion to cyclobutanecarbonitrile via Krapcho decarboxylation.[3][4] This reaction is particularly useful for removing the ester functionality while retaining the nitrile group.
Experimental Protocol: Krapcho Decarboxylation
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of sodium chloride (or lithium chloride) and a stoichiometric amount of water.
-
Heat the mixture to 140-160 °C and maintain it at this temperature until the evolution of CO2 ceases (typically 2-6 hours).
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclobutanecarbonitrile by distillation.
Table 2: General Conditions for Krapcho Decarboxylation
| Substrate Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| β-keto esters | NaCl, H2O | DMSO | 140-160 | >90 |
| Malonic esters | LiCl, H2O | DMSO | 150-180 | >90 |
| α-cyano esters | NaCl, H2O | DMSO | 140-160 | >85 (expected) |
Diagram 2: Krapcho Decarboxylation Workflow
Caption: Krapcho decarboxylation of the title compound.
This compound serves as a precursor to 1-aminocyclobutanecarboxylic acid, a non-proteinogenic amino acid of interest in medicinal chemistry.[5] The synthesis involves the hydrolysis of the ester and nitrile groups.
Experimental Protocol: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid
-
Step 1: Hydrolysis of the Ester and Nitrile.
-
Suspend this compound in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of 1-carboxycyclobutylamine.
-
-
Step 2: Neutralization.
-
Dissolve the crude hydrochloride salt in a minimal amount of water.
-
Adjust the pH to the isoelectric point (around pH 6-7) with a suitable base (e.g., pyridine or aqueous ammonia).
-
The product, 1-aminocyclobutanecarboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.
-
Diagram 3: Pathway to 1-Aminocyclobutanecarboxylic Acid
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 1-cyanocyclobutanecarboxylate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-cyanocyclobutanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion. | - Ensure all reagents are dry and of high purity.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Consider increasing the reaction time or temperature moderately. |
| 2. Ineffective base: The base used may not be strong enough or may have degraded. | - Use a freshly prepared solution of sodium methoxide.- Ensure the exclusion of moisture, which can neutralize the base. | |
| 3. Side reactions: Polymerization of the starting materials or side reactions with the solvent can reduce the yield. | - Add the reagents slowly to control the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Contaminated with Impurities | 1. Unreacted starting materials: Incomplete reaction can leave starting materials in the product. | - Optimize reaction conditions (time, temperature) to drive the reaction to completion.- Purify the crude product using flash column chromatography. |
| 2. Hydrolysis of the ester or nitrile: Presence of water during workup or storage can lead to the formation of carboxylic acid or amide impurities. | - Use anhydrous solvents for extraction and drying agents.- Perform the aqueous workup quickly and at a neutral or slightly acidic pH. | |
| 3. Colored impurities: The final product may have a yellow or brown discoloration. | - For minor color impurities, treat the product with activated charcoal before filtration.- For significant discoloration, purify by flash column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexanes).[1] | |
| Difficulty in Product Isolation | 1. Emulsion formation during extraction: The organic and aqueous layers do not separate cleanly. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite. |
| 2. Loss of product during solvent removal: The product may be volatile. | - Use a rotary evaporator with controlled temperature and pressure.- Avoid excessive heating during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the reaction of methyl cyanoacetate with 1,3-dibromopropane in the presence of a base like sodium methoxide. This reaction proceeds via a tandem alkylation-cyclization mechanism. A similar procedure for the ethyl ester has been reported to yield 74% of the product.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture alongside the starting materials (methyl cyanoacetate and 1,3-dibromopropane) on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are the critical parameters to control for a high yield?
A3: The key parameters include the purity of reagents, the strength and stoichiometry of the base, the reaction temperature, and the exclusion of moisture. Using dry solvents and reagents, a strong base in a slight excess, and maintaining the recommended reaction temperature are crucial for maximizing the yield.
Q4: How should I store the purified this compound?
A4: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer) to prevent hydrolysis of the ester and nitrile groups.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous ethyl ester.[2]
Materials:
-
Methyl cyanoacetate
-
1,3-Dibromopropane
-
Sodium methoxide solution (e.g., 25 wt% in methanol)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl cyanoacetate in anhydrous methanol under an inert atmosphere.
-
Addition of Base: To this solution, add the sodium methoxide solution dropwise at room temperature.
-
Addition of Alkylating Agent: Following the addition of the base, add 1,3-dibromopropane dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The following table summarizes the reaction conditions based on the synthesis of the analogous ethyl ester. These conditions can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Value (for Ethyl Ester Synthesis)[2] | Recommended Starting Conditions (for Methyl Ester Synthesis) |
| Starting Material 1 | Ethyl cyanoacetate | Methyl cyanoacetate |
| Starting Material 2 | 1,3-Dibromopropane | 1,3-Dibromopropane |
| Base | Sodium ethoxide | Sodium methoxide |
| Solvent | Ethanol | Methanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 3 hours | 3 hours (monitor by TLC/GC) |
| Reported Yield | 74% | Expected to be similar |
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of Methyl 1-cyanocyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 1-cyanocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the cyclialkylation of methyl cyanoacetate with 1,3-dibromopropane using a strong base. This reaction, a variation of the malonic ester synthesis, forms the cyclobutane ring in a single step.
Q2: I am observing a significant amount of a side-product with a higher boiling point. What could it be?
A likely side-product is the dimer, 1,5-dicyano-1,5-bis(methoxycarbonyl)cyclooctane, formed by the reaction of two molecules of methyl cyanoacetate with two molecules of 1,3-dibromopropane. Optimizing the reaction conditions, such as using high dilution, can favor the intramolecular cyclization to form the desired four-membered ring.
Q3: My yield is consistently low. What are the critical parameters to control?
Low yields can result from several factors. Key parameters to strictly control include:
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Anhydrous conditions: The presence of water can lead to hydrolysis of the ester and nitrile groups and can interfere with the base.
-
Reaction temperature: The temperature should be carefully controlled during the addition of the base to prevent runaway reactions and the formation of side products.
-
Purity of reagents: Ensure the purity of methyl cyanoacetate, 1,3-dibromopropane, and the base used.
-
Effective stirring: Vigorous stirring is crucial to ensure proper mixing and to minimize localized high concentrations of reagents.
Q4: During the work-up, I am losing a significant amount of product. What precautions should I take?
Loss of product during work-up can occur due to the partial solubility of this compound in the aqueous phase. It is advisable to perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and to saturate the aqueous layer with brine to decrease the product's solubility.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the cyclialkylation of methyl cyanoacetate with 1,3-dibromopropane.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or insufficient base. | Use a freshly prepared solution of a strong base like sodium ethoxide or sodium hydride. Ensure the correct stoichiometry. |
| Poor quality of starting materials. | Purify methyl cyanoacetate and 1,3-dibromopropane by distillation before use. | |
| Reaction temperature is too low. | Maintain the recommended reaction temperature to ensure the reaction proceeds at an adequate rate. | |
| Formation of a White Precipitate During Reaction | The sodium salt of methyl cyanoacetate is precipitating. | This is expected. Ensure efficient stirring to maintain a homogeneous suspension. |
| Significant Amount of High-Boiling Residue | Polymerization of reactants or formation of dimeric and oligomeric side-products. | Use high-dilution conditions. Add the reactants slowly and maintain a constant temperature. |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Ensure the stoichiometry of the reactants and base is correct. |
| Hydrolysis of Ester or Nitrile Group (observed in IR/NMR) | Presence of water in the reaction mixture or during work-up. | Use anhydrous solvents and reagents. Perform the work-up quickly and avoid prolonged contact with acidic or basic aqueous solutions. |
| Difficulty in Isolating Pure Product by Distillation | Co-distillation with impurities or thermal decomposition. | Fractionally distill the crude product under reduced pressure. Ensure the distillation apparatus is clean and dry. Use a lower distillation temperature if decomposition is suspected. |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Methyl cyanoacetate
-
1,3-Dibromopropane
-
Sodium ethoxide solution (21% in ethanol) or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Methyl Cyanoacetate: While stirring vigorously, add methyl cyanoacetate dropwise to the sodium ethoxide solution at a rate that maintains the temperature below 30 °C.
-
Addition of 1,3-Dibromopropane: After the addition of methyl cyanoacetate is complete, add 1,3-dibromopropane dropwise over a period of 2-3 hours. The reaction is exothermic and the temperature should be maintained between 50-60 °C.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and diethyl ether. Stir until all the solid has dissolved.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A simplified workflow for the synthesis of this compound.
The logical flow for troubleshooting common issues is depicted in the diagram below, which can help researchers systematically identify and resolve problems.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of Methyl 1-cyanocyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 1-cyanocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthesis routes, which often involve the reaction of a cyanoacetate with a dihaloalkane, the most common impurities include:
-
Unreacted starting materials: Such as methyl cyanoacetate and 1,3-dibromopropane.
-
Residual acid or base catalysts: Depending on the specific reaction conditions.
-
Hydrolysis products: The ester or nitrile group can undergo hydrolysis to form 1-cyanocyclobutanecarboxylic acid or methyl 1-(aminocarbonyl)cyclobutanecarboxylate, especially in the presence of water and acid or base.
-
Solvent residues: From the reaction or workup steps.
-
Polymeric byproducts: Formation of polymeric materials can occur under certain reaction conditions.
Q2: My purified this compound is colored (e.g., red or yellow). What is the cause and how can I remove the color?
A2: A reddish or yellowish tint in the crude or purified product can be due to trace impurities or degradation products. The synthesis of the analogous ethyl ester is reported to yield a red liquid.[1] To decolorize the compound, you can try the following:
-
Activated Carbon Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.
-
Column Chromatography: This is often effective at separating colored impurities from the desired product.
-
Distillation: In some cases, fractional distillation can separate the colorless product from less volatile colored impurities.
Q3: The yield of my purified product is low. What are the potential reasons?
A3: Low recovery can be attributed to several factors during the purification process:
-
Loss during aqueous workup: Ensure the pH is controlled to prevent hydrolysis of the ester or nitrile.
-
Inappropriate solvent selection for extraction or chromatography: This can lead to the product remaining in the aqueous phase or eluting with impurities.
-
Decomposition on silica gel: Acidic silica gel can sometimes cause degradation of sensitive compounds. Using neutralized silica gel or a different purification method may be necessary.
-
Co-distillation with solvent or impurities: Careful fractional distillation is required to separate components with close boiling points.
-
Product instability: Cyclobutane rings can be strained and may be susceptible to ring-opening reactions under harsh conditions.[2][3]
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the nitrile (C≡N) and ester (C=O).
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of the product from impurities.
Caption: Troubleshooting workflow for fractional distillation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient column efficiency | Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column). |
| Distillation rate is too fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. |
| Flooding of the column | This occurs when the vapor flow is too high, preventing the liquid from flowing down the column. Reduce the heating rate. |
| Bumping of the liquid | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Thermal decomposition | If the compound is thermally unstable at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Column Chromatography
Problem: Co-elution of the product with impurities.
Caption: Troubleshooting workflow for column chromatography.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate solvent system | Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Poorly packed column | Ensure the silica gel is packed uniformly without any air bubbles or channels to allow for even flow of the mobile phase. |
| Overloading the column | Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 100:1 ratio of silica to sample by weight). |
| Sample applied in too much solvent | Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and apply it to the top of the column in a narrow band. |
| Fractions collected are too large | Collect smaller fractions to improve the resolution of the separation. |
Recrystallization
Problem: Product does not crystallize or oils out.
Caption: Troubleshooting workflow for recrystallization.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate solvent | The ideal solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests with a range of solvents to find a suitable one. For a polar compound like this compound, consider solvents like isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures. |
| Solution is not saturated | If too much solvent was added, evaporate some of it to concentrate the solution. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. |
| "Oiling out" | This occurs when the boiling point of the solvent is higher than the melting point of the solute. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify and allow to cool slowly. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound. |
Quantitative Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C7H9NO2 | Calculated |
| Molecular Weight | 139.15 g/mol | Calculated |
| Boiling Point | Not available in literature. Estimated to be in the range of 180-220 °C at atmospheric pressure based on similar structures. | Estimation |
| 1H NMR (Predicted) | Methyl protons (~3.7 ppm, singlet, 3H), Cyclobutane protons (~2.2-2.8 ppm, multiplet, 6H) | Based on typical chemical shifts for similar functional groups. |
| 13C NMR (Predicted) | Carbonyl carbon (~170 ppm), Nitrile carbon (~120 ppm), Quaternary cyclobutane carbon (~40-50 ppm), Methyl carbon (~53 ppm), Methylene cyclobutane carbons (~20-35 ppm) | Based on typical chemical shifts. The nitrile carbon signal may be weak.[4] |
| IR Spectroscopy | ~2240 cm-1 (C≡N stretch), ~1740 cm-1 (C=O stretch, ester) | Typical IR absorption frequencies for nitrile and ester functional groups. |
Experimental Protocols
Disclaimer: The following protocols are based on general procedures for the purification of polar organic compounds. Optimal conditions for this compound may need to be determined empirically.
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying the compound from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently.
-
Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun).
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure product.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the charring of non-volatile residues.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating the product from impurities with different polarities.
-
Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
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Add the eluent to the column and begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is suitable if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
References
byproduct formation in Methyl 1-cyanocyclobutanecarboxylate reactions and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-cyanocyclobutanecarboxylate. The information provided is intended to help identify, mitigate, and prevent the formation of common byproducts during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Desired Product and Presence of a Carboxylic Acid Impurity
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Observation: TLC analysis shows a new, more polar spot. pH of the aqueous layer after work-up is acidic. NMR analysis of the crude product shows a broad singlet characteristic of a carboxylic acid proton.
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Potential Cause: Hydrolysis of the methyl ester to 1-cyanocyclobutanecarboxylic acid. This can be catalyzed by acidic or basic conditions, often inadvertently introduced during the reaction or work-up.[1][2][3]
-
Mitigation Strategies:
-
Strict pH Control: Maintain a neutral pH throughout the reaction and work-up. Use buffered solutions if necessary.
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Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is required for hydrolysis.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate hydrolysis.
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Purification: If hydrolysis has occurred, the resulting carboxylic acid can be removed by a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up.[4]
-
Issue 2: Formation of a Non-polar Byproduct Lacking the Ester Group
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Observation: GC-MS analysis indicates a product with a lower molecular weight corresponding to the loss of the carbomethoxy group. IR spectroscopy shows the disappearance of the ester carbonyl peak.
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Potential Cause: Decarboxylation of the molecule, leading to the formation of cyclobutanecarbonitrile. This is particularly prevalent when the reaction is conducted at high temperatures in polar aprotic solvents like DMSO.[2] This type of reaction is known as the Krapcho decarboxylation.[2]
-
Mitigation Strategies:
-
Temperature Management: Avoid prolonged heating at high temperatures. If elevated temperatures are necessary, minimize the reaction time.
-
Solvent Choice: If possible, select a solvent less prone to promoting decarboxylation than polar aprotic solvents.
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Avoid Certain Salts: Halide salts (e.g., NaCl, LiCl) can catalyze Krapcho decarboxylation.[2] If a salt is required, consider non-halide alternatives.
-
Issue 3: Incomplete Reaction and Multiple Unidentified Byproducts
-
Observation: TLC or GC analysis shows a complex mixture of starting material, desired product, and several other spots/peaks.
-
Potential Cause: The reaction may not have gone to completion, or side reactions such as elimination to form unsaturated esters may be occurring.[1] The stability of the cyanohydrin ester might also be a factor, potentially leading to decomposition.
-
Mitigation Strategies:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of a particular reagent might lead to side reactions.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or moisture-related side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
A1: The most frequently encountered byproducts are 1-cyanocyclobutanecarboxylic acid (from hydrolysis) and cyclobutanecarbonitrile (from decarboxylation). Other less common byproducts can arise from elimination or other side reactions depending on the specific reagents and conditions used.[1][2]
Q2: How can I effectively remove 1-cyanocyclobutanecarboxylic acid from my product?
A2: An extractive work-up with a mild aqueous base is typically effective. Washing the organic layer with a saturated solution of sodium bicarbonate will convert the carboxylic acid into its water-soluble sodium salt, which will then partition into the aqueous phase.[4]
Q3: My purified this compound is decomposing upon storage. What should I do?
A3: The compound can be susceptible to hydrolysis in the presence of moisture.[1] Store the purified product in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at low temperatures (refrigerator or freezer) to minimize decomposition.[1] Using a desiccator can also help to prevent exposure to moisture.[1]
Q4: Can I use strong bases like NaOH for the work-up to remove acidic impurities?
A4: While a strong base will remove the carboxylic acid impurity, it can also promote the hydrolysis of the desired methyl ester product. Therefore, a milder base like sodium bicarbonate is generally recommended.[4]
Quantitative Data Summary
The following table summarizes the potential impact of different conditions on byproduct formation. Note that specific percentages can vary significantly based on the full scope of reaction conditions and substrates.
| Issue | Byproduct | Condition Favoring Formation | Expected Impact on Yield | Mitigation Strategy Effectiveness |
| Hydrolysis | 1-Cyanocyclobutanecarboxylic Acid | Acidic or basic pH, presence of water | Can be significant | High with strict pH and moisture control |
| Decarboxylation | Cyclobutanecarbonitrile | High temperature, polar aprotic solvent | Moderate to high | High with temperature control |
| Incomplete Reaction | Remaining Starting Material | Insufficient reaction time/temperature | High | High with reaction optimization |
Experimental Protocols
Protocol 1: Mitigation of Hydrolysis during Work-up
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
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Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any evolved gas (CO2).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Monitoring for Decarboxylation
-
Set up the reaction under the desired conditions.
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At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
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Quench the aliquot with water and extract with a small amount of an organic solvent (e.g., ethyl acetate).
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Spot the organic extract on a TLC plate alongside the starting material and a reference standard of the desired product.
-
Analyze the TLC plate to monitor the disappearance of the starting material and the appearance of the product and any new, less polar spots that could indicate the formation of cyclobutanecarbonitrile.
-
Alternatively, the quenched aliquot can be analyzed by GC-MS to identify the components of the reaction mixture by their mass-to-charge ratio.
Visualizations
Caption: Major reaction and byproduct pathways for this compound.
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
References
Technical Support Center: Methyl 1-cyanocyclobutanecarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 1-cyanocyclobutanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Base | Ensure the base used (e.g., sodium methoxide, sodium ethoxide) is fresh and has not been deactivated by moisture or prolonged storage. Consider using a stronger base like sodium hydride if weaker bases are ineffective. |
| Poor Quality Starting Materials | Verify the purity of methyl cyanoacetate and 1,3-dibromopropane. Impurities can interfere with the reaction. Consider purifying the starting materials if necessary. |
| Suboptimal Reaction Temperature | The reaction to form the cyclobutane ring is sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions may dominate. Experiment with a temperature range of 25-50°C to find the optimal condition. |
| Incorrect Solvent | The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are generally preferred as they can solvate the reactants and the base effectively. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC analysis. The reaction may require several hours to reach completion. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Hydrolysis of Ester or Nitrile Group | Minimize exposure of the reaction mixture and the final product to water and acidic or basic conditions. Use anhydrous solvents and perform the work-up quickly with neutralized water. |
| Formation of Polymeric Byproducts | This can occur if the concentration of reactants is too high or if the base is added too quickly. Try adding the base dropwise to a solution of the reactants to maintain a low concentration of the reactive intermediate. |
| Elimination Side Reaction | The formation of an unsaturated byproduct can be favored at higher temperatures. Running the reaction at a lower temperature may reduce the formation of this impurity. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution during Column Chromatography | The product may have a similar polarity to one of the impurities. Experiment with different eluent systems. A good starting point is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, may provide better separation. |
| Decomposition during Distillation | The product may be thermally unstable at its atmospheric boiling point. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Emulsion Formation during Work-up | This can make phase separation difficult. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical procedure for the synthesis of this compound?
A1: A common method is the cyclization of methyl cyanoacetate with 1,3-dibromopropane. In a typical procedure, methyl cyanoacetate and 1,3-dibromopropane are dissolved in an aprotic polar solvent like DMF. A base, such as sodium hydride, is added portion-wise at a controlled temperature (e.g., 25-30°C). The reaction is stirred until completion, which can be monitored by TLC or GC. The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Q2: What are the expected side products in this synthesis?
A2: Common side products include:
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1-Cyano-cyclobutanecarboxylic acid: Formed by the hydrolysis of the methyl ester.
-
Methyl 1-(aminocarbonyl)cyclobutanecarboxylate: Results from the partial hydrolysis of the nitrile group.
-
Methyl 1-cyanocyclobut-1-enecarboxylate: An elimination byproduct.
-
Polymeric materials: Arising from intermolecular reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: What is the best method to purify the crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: If the impurities are significantly less volatile than the product, vacuum distillation is an effective method.
-
Column Chromatography: This is a versatile method for removing a wide range of impurities. A silica gel column with a hexane/ethyl acetate eluent system is a good starting point.
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
A5: While specific literature values can vary slightly based on the solvent used, the expected chemical shifts are approximately:
-
1H NMR (CDCl3): δ 3.75 (s, 3H, -OCH3), 2.80-2.60 (m, 4H, cyclobutane -CH2-), 2.20-2.00 (m, 2H, cyclobutane -CH2-).
-
13C NMR (CDCl3): δ 170.0 (C=O), 120.0 (CN), 53.0 (-OCH3), 45.0 (quaternary C), 35.0 (cyclobutane -CH2-), 16.0 (cyclobutane -CH2-).
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a stirred solution of methyl cyanoacetate (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMF (5 mL per mmol of methyl cyanoacetate) under a nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes, maintaining the temperature between 25-30°C with a water bath.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
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Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel column using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by GC) |
| 1 | NaH (2.2) | DMF | 25 | 16 | 75 | 95 |
| 2 | NaH (2.2) | DMSO | 25 | 16 | 72 | 94 |
| 3 | K2CO3 (3.0) | DMF | 50 | 24 | 45 | 88 |
| 4 | NaOEt (2.2) | EtOH | 25 | 16 | 60 | 90 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis and purification issues.
Caption: Decision workflow for the purification of this compound.
Technical Support Center: Click Reactions with Cyclobutane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with click reactions involving cyclobutane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click reactions applicable to cyclobutane derivatives?
A1: The primary click reactions involving cyclobutane derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In CuAAC, a terminal alkyne on a cyclobutane molecule reacts with an azide in the presence of a copper(I) catalyst. In SPAAC, a strained cyclobutane-fused alkyne (a cyclobutyne equivalent or a cyclobutane with a strained alkyne) reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain.[1][2]
Q2: Why am I observing low or no product formation in my cyclobutane click reaction?
A2: Low or no product formation can stem from several factors. For CuAAC reactions, potential issues include an inactive copper catalyst, poor solubility of reactants, or the presence of impurities that interfere with the reaction. For SPAAC reactions, the cyclobutane-derived alkyne may not be sufficiently strained to react efficiently, or it may be unstable under the reaction conditions.[3][4] Additionally, steric hindrance from bulky substituents on the cyclobutane ring can impede the reaction.
Q3: Are there stability concerns with cyclobutane derivatives used in click chemistry?
A3: Yes, stability can be a concern, particularly for the strained alkynes used in SPAAC. Highly strained cyclobutynes or related structures can be prone to decomposition, especially during long-term storage or under harsh reaction conditions like acidic environments.[3] It is crucial to handle and store these reagents properly.
Q4: How can I purify the product of a click reaction with a cyclobutane derivative?
A4: The purification method depends on the properties of your product. Common techniques include column chromatography, preparative thin-layer chromatography (TLC), and recrystallization. For biomolecules, size exclusion chromatography or affinity chromatography may be appropriate.[3]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | Use freshly prepared copper(I) catalyst or a reliable source of Cu(I) like copper iodide (CuI). Ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in slight excess to maintain the copper in its active +1 oxidation state.[5] |
| Insufficient Ring Strain (SPAAC) | If using a SPAAC reaction, the cyclobutane-derived alkyne may not be reactive enough. Consider using a more highly strained cyclooctyne as a positive control to verify the azide's reactivity. If possible, redesign the cyclobutane alkyne to increase its strain. |
| Poor Solubility of Reactants | Use a solvent system that dissolves all reactants. A mixture of solvents, such as t-BuOH/water or DMF/water, can be effective.[4][6] Sonication may also help to dissolve starting materials. |
| Steric Hindrance | If bulky groups on the cyclobutane ring are suspected of hindering the reaction, consider synthesizing derivatives with smaller substituents or longer linkers between the cyclobutane and the reactive group. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields, but be mindful of the stability of your reactants at higher temperatures.[6][7] |
| Suboptimal pH | The optimal pH for CuAAC is typically between 4 and 12.[5] For reactions in biological buffers, a pH of 7.0-9.0 is a good starting point.[3] |
| Reagent Degradation | Ensure the purity and integrity of your starting materials, especially the azide and the cyclobutane-alkyne, which can be unstable.[3] |
Formation of Side Products
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkynes (CuAAC) | This can occur if the copper(I) catalyst is oxidized to copper(II). Ensure an excess of the reducing agent (sodium ascorbate) is present and consider degassing the solvent to remove oxygen.[5] |
| Decomposition of Strained Alkyne (SPAAC) | Strained cyclobutynes can be susceptible to decomposition. Store the alkyne under an inert atmosphere and at a low temperature. Use the mildest possible reaction conditions. |
| Reaction with Buffer Components | Some buffer components can interfere with the reaction. For example, thiol-containing reagents like DTT can react with some strained alkynes.[8] Use a non-interfering buffer system. |
| Formation of Regioisomers (Thermal Azide-Alkyne Cycloaddition) | If no copper catalyst is used and the reaction is heated, a mixture of 1,4- and 1,5-disubstituted triazole regioisomers can form. The copper-catalyzed reaction specifically yields the 1,4-regioisomer.[5][9] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Cyclobutane-Alkyne
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Reactant Preparation : Dissolve the cyclobutane-alkyne (1 equivalent) and the azide (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
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Catalyst Preparation : In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
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Reaction Initiation : To the solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is important to ensure the in situ reduction of Cu(II) to the active Cu(I) species.
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Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Strained Cyclobutane-Alkyne
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Reactant Preparation : Dissolve the strained cyclobutane-alkyne (1 equivalent) and the azide (1-1.2 equivalents) in a solvent that is compatible with both reactants (e.g., acetonitrile, methanol, or an aqueous buffer for biological applications).
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Reaction Initiation : Combine the solutions of the reactants.
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Reaction Monitoring : Stir the reaction mixture at the desired temperature (often room temperature). Monitor the reaction progress by TLC or LC-MS. SPAAC reactions can have varying rates depending on the strain of the alkyne.[1]
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Work-up and Purification : Once the reaction is complete, the work-up procedure will depend on the nature of the product. If the product is soluble in an organic solvent, an extractive work-up similar to the CuAAC protocol can be used. For biological macromolecules, purification may involve size-exclusion chromatography or dialysis.
Visualizations
Caption: Troubleshooting workflow for low-yield click reactions.
Caption: Comparison of CuAAC and SPAAC pathways.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. jcmarot.com [jcmarot.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
dealing with stereoisomers in Methyl 1-cyanocyclobutanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-cyanocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: How can I manage the formation of stereoisomers during the synthesis of this compound?
A1: A key point to understand is that this compound itself is an achiral molecule and does not have stereoisomers. Stereoisomers, such as enantiomers and diastereomers, arise when a molecule contains one or more stereocenters (chiral centers). A stereocenter is typically a carbon atom bonded to four different groups.
In the case of this compound, the quaternary carbon atom at the 1-position is bonded to a cyano group (-CN), a methyl carboxylate group (-COOCH₃), and two identical methylene (-CH₂-) groups which are part of the cyclobutane ring. Because two of the four groups attached to this central carbon are identical, it is not a stereocenter. Therefore, the synthesis of this compound yields a single, achiral product, and there is no need for chiral separation or stereocontrol.
Q2: What is a common synthetic route to prepare 1-cyanocyclobutanecarboxylate esters?
A2: A common and straightforward method for synthesizing 1-cyanocyclobutanecarboxylate esters is through the reaction of a cyanoacetate ester with 1,3-dibromopropane in the presence of a base. For instance, Ethyl 1-cyanocyclobutanecarboxylate can be synthesized using sodium ethoxide as the base. This method can be adapted to produce the methyl ester by using methyl cyanoacetate and sodium methoxide.
Q3: When would I need to be concerned about stereoisomers in the synthesis of similar cyclobutane derivatives?
A3: Concerns about stereoisomers would arise if you were synthesizing a derivative of this compound where the cyclobutane ring is substituted in a way that creates one or more stereocenters. For example, if a substituent were introduced at the 2- or 3-position of the cyclobutane ring, the carbon atoms at the 1- and the substituted position could become stereocenters, leading to the formation of diastereomers and enantiomers. In such cases, stereoselective synthesis or chiral resolution would be necessary to isolate the desired stereoisomer.
Troubleshooting Guide
While stereoisomerism is not a concern with the title compound, other experimental issues may arise. This guide addresses potential problems in the synthesis of this compound, based on analogous preparations.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are dry, especially the solvent and 1,3-dibromopropane. Extend the reaction time or slightly increase the reaction temperature. |
| Side reactions, such as polymerization of the reactants. | Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low concentration and minimize side reactions. | |
| Loss of product during workup. | Ensure proper phase separation during extraction. Use a continuous extraction apparatus for more efficient recovery of the product from the aqueous layer. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (methyl cyanoacetate, 1,3-dibromopropane). | Purify the crude product using vacuum distillation. Monitor the distillation fractions by GC or NMR to collect the pure product. |
| Formation of byproducts. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. Purification by column chromatography may be necessary for closely related impurities. | |
| Difficulty in Isolating the Product | Product is a liquid. | After aqueous workup and drying of the organic layer, remove the solvent under reduced pressure. The remaining liquid is the crude product, which should then be purified by vacuum distillation. |
Experimental Protocol: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate
This protocol is for the synthesis of the ethyl ester and can be adapted for the methyl ester by substituting the corresponding reagents.
Materials:
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Sodium ethoxide (21 wt% in ethanol)
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Ethanol
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Ethyl cyanoacetate
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1,3-Dibromopropane
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of sodium ethoxide (15.5 mmol) in ethanol (25 mL), add ethyl cyanoacetate (10.5 mmol).
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Shortly thereafter, add 1,3-dibromopropane (10 mmol).
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Reflux the reaction mixture for 3 hours.
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After cooling, concentrate the mixture under reduced pressure.
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Dilute the residue with ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, brine, and water.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the organic layer in vacuo to obtain the crude product.
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Purify the crude product by vacuum distillation to yield Ethyl 1-cyanocyclobutanecarboxylate.
Quantitative Data (for Ethyl Ester Synthesis):
| Reactant | Amount | Moles |
| Sodium ethoxide (21 wt% in EtOH) | 5.79 mL | 15.5 mmol |
| Ethyl cyanoacetate | 1.12 mL | 10.5 mmol |
| 1,3-Dibromopropane | 1.12 mL | 10 mmol |
| Product | Yield | Purity |
| Ethyl 1-cyanocyclobutanecarboxylate | 1.17 g (74%) | Not specified |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical diagram illustrating the absence of stereoisomers in this compound.
catalyst selection and optimization for Methyl 1-cyanocyclobutanecarboxylate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-cyanocyclobutanecarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the alkylation of methyl cyanoacetate with 1,3-dihalopropanes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate methyl cyanoacetate effectively. 2. Inactive Catalyst: The phase-transfer catalyst (if used) may be degraded or poisoned. 3. Poor Reagent Quality: Reactants (methyl cyanoacetate, 1,3-dihalopropane) may be impure or contain water. 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Base Selection: Consider using a stronger base like sodium methoxide in methanol or potassium carbonate. For phase-transfer catalysis, a concentrated aqueous solution of NaOH or KOH is often effective. 2. Catalyst Integrity: Use a fresh batch of the phase-transfer catalyst. Ensure anhydrous conditions if the catalyst is sensitive to moisture. 3. Reagent Purity: Use freshly distilled or purified reagents. Ensure all glassware is thoroughly dried. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Side Products | 1. Dialkylation: The enolate of methyl cyanoacetate can react with a second molecule of 1,3-dihalopropane. 2. Polymerization: 1,3-dihalopropanes can undergo self-polymerization under basic conditions. 3. Hydrolysis: The ester or nitrile group can be hydrolyzed if there is excess water and a strong base, especially at elevated temperatures. | 1. Control Stoichiometry: Use a slight excess of the dihalide to favor mono-alkylation. Alternatively, adding the base slowly to the mixture of the ester and dihalide can maintain a low concentration of the enolate. 2. Reaction Conditions: Maintain a moderate reaction temperature. The use of a phase-transfer catalyst can often allow for milder conditions, reducing polymerization. 3. Anhydrous Conditions: While phase-transfer catalysis involves an aqueous phase, minimizing the reaction time and temperature can reduce hydrolysis. For non-PTC methods, ensure strictly anhydrous conditions. |
| Difficult Product Isolation | 1. Emulsion Formation (PTC): Vigorous stirring in a two-phase system can lead to stable emulsions. 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic purification challenging. | 1. Workup Procedure: Add brine to the aqueous layer to break the emulsion. If necessary, filter the mixture through a pad of celite. 2. Purification Strategy: Optimize the solvent system for column chromatography. Consider derivatization of the product or impurities to alter their polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the cyclialkylation of methyl cyanoacetate with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base. This reaction can be performed under homogeneous conditions using a base like sodium methoxide in methanol, or under heterogeneous conditions using phase-transfer catalysis (PTC).
Q2: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?
A2: PTC offers several advantages, including the use of inexpensive bases like NaOH or KOH, milder reaction conditions, often leading to higher yields and fewer side products, and the elimination of the need for expensive and hazardous anhydrous solvents.[1][2][3]
Q3: Which phase-transfer catalyst is recommended for this reaction?
A3: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) are commonly used and effective for this type of alkylation.[4][5] The choice of catalyst can impact reaction efficiency and should be optimized for the specific reaction conditions.
Q4: How can I optimize the reaction conditions for better yield?
A4: Optimization can be approached by systematically varying the following parameters:
-
Catalyst Loading: Typically, 1-10 mol% of the phase-transfer catalyst is a good starting point.
-
Base Concentration: For PTC, a 50% aqueous solution of NaOH or KOH is often effective.
-
Solvent: While PTC can sometimes be run without an organic solvent, using a non-polar solvent like toluene can be beneficial.
-
Temperature: A starting temperature of 50-70 °C is recommended, with adjustments based on reaction progress.
-
Stirring Rate: Efficient stirring is crucial for maximizing the interfacial area in a two-phase system.
Q5: What are the key safety precautions to consider during this synthesis?
A5: 1,3-dihalopropanes are alkylating agents and should be handled with care in a well-ventilated fume hood. Cyanide-containing compounds are toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be quenched carefully, especially when using strong bases.
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a similar synthesis of the corresponding ethyl ester and general principles of phase-transfer catalysis.
Materials:
-
Methyl cyanoacetate
-
1,3-Dibromopropane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add methyl cyanoacetate (1.0 eq), 1,3-dibromopropane (1.1 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
Heat the mixture to 60 °C with vigorous stirring.
-
Slowly add a 50% aqueous solution of sodium hydroxide (2.2 eq) via the dropping funnel over 1-2 hours.
-
After the addition is complete, continue stirring at 60 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis using Sodium Methoxide (Homogeneous Conditions)
This protocol is adapted from the synthesis of Ethyl 1-cyanocyclobutanecarboxylate.[6]
Materials:
-
Methyl cyanoacetate
-
1,3-Dibromopropane
-
Sodium methoxide
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add methyl cyanoacetate (1.05 eq) dropwise at room temperature.
-
Following the addition, add 1,3-dibromopropane (1.0 eq).
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Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting crude product by vacuum distillation. A yield of around 70-75% can be expected based on the analogous ethyl ester synthesis.[6]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision logic for catalyst and reaction condition selection.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. biomedres.us [biomedres.us]
- 3. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 6. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
solvent effects on the reactivity of Methyl 1-cyanocyclobutanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 1-cyanocyclobutanecarboxylate. The following information is compiled from established principles of organic chemistry and data from analogous compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and subsequent reactions of this compound.
Issue 1: Low Yield During Synthesis
Q1: My synthesis of this compound is resulting in consistently low yields. What are the potential causes and how can I optimize the reaction?
A1: Low yields can arise from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). You may need to adjust the reaction time or use a slight excess of the limiting reagent.
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Side Reactions: The formation of byproducts is a common issue. Depending on the synthetic route, potential side reactions could include polymerization or the formation of isomers. Optimizing the reaction temperature and reagent addition sequence can help minimize these.
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Work-up Issues: The product may be lost during the aqueous work-up. It is crucial to control the pH to avoid hydrolysis of the ester or nitrile functionalities. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize the recovery of your product.
-
Purification Losses: Due to its relatively low molecular weight, this compound may have some volatility. Care should be taken during solvent removal under reduced pressure to avoid product loss.
Issue 2: Product Instability or Decomposition
Q2: I have successfully synthesized this compound, but it seems to decompose upon storage. What are the best practices for storing this compound?
A2: The stability of α-cyanoesters can be compromised by exposure to moisture, strong acids, or bases. To ensure the long-term stability of your product, adhere to the following storage recommendations:
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Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric moisture and oxygen.
-
Low Temperature: Keep the compound at a low temperature, for example, in a refrigerator or freezer, to slow down potential degradation pathways.
-
Desiccation: Using a desiccator can further protect the compound from moisture.
Issue 3: Difficulty with Subsequent Reactions (e.g., Hydrolysis or Decarboxylation)
Q3: I am attempting to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, but the reaction is very slow or yields unwanted byproducts. What could be the issue?
A3: The hydrolysis of sterically hindered esters like this compound can be challenging.
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Steric Hindrance: The quaternary carbon atom adjacent to the ester group hinders the approach of nucleophiles like hydroxide ions. More forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a stronger base, may be necessary.
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Competing Reactions: Under harsh basic conditions, the nitrile group can also undergo hydrolysis to form an amide or a carboxylic acid. If selective hydrolysis of the ester is desired, exploring milder, enzyme-catalyzed, or acid-catalyzed methods might be beneficial. The choice of solvent can also play a crucial role; for instance, using a solvent system that enhances the solubility of both the substrate and the base can improve reaction rates.
Q4: I am trying to perform a Krapcho decarboxylation on this compound, but the reaction is not proceeding as expected. What are some troubleshooting tips?
A4: The Krapcho decarboxylation is a powerful reaction for the decarboxylation of esters with an electron-withdrawing group at the β-position.[1] For an α-cyanoester, the reaction may require specific conditions.
-
Reaction Conditions: This reaction typically requires high temperatures (often >150 °C) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] The presence of a salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), is often crucial to facilitate the reaction.[1] Ensure your solvent is anhydrous and the temperature is sufficiently high.
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Solvent Choice: The solvent plays a critical role. Dipolar aprotic solvents are known to accelerate SN2 reactions, which is a key step in the Krapcho decarboxylation mechanism.[1][2] Protic solvents may interfere with the reaction.
Frequently Asked Questions (FAQs)
Q5: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
A5: The solvent can have a profound impact on the rate of nucleophilic substitution reactions.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SN2 reactions. They can solvate cations well but are less effective at solvating anions, leaving the nucleophile more "naked" and reactive.[3] This can lead to a significant rate enhancement.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate both cations and anions effectively through hydrogen bonding.[3] While they can dissolve ionic nucleophiles, they also stabilize them, which can decrease their nucleophilicity and slow down the reaction rate compared to polar aprotic solvents.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions involving charged nucleophiles are often very slow in nonpolar solvents due to the poor solubility of the nucleophile.
Q6: Can ring-opening reactions occur with this compound, and how is this influenced by the solvent?
A6: Yes, the cyclobutane ring is strained and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or electrophiles.[4][5] The solvent can influence the propensity for ring-opening.
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Polarizing Solvents: Solvents that can stabilize charged intermediates or transition states will favor ring-opening reactions that proceed through ionic pathways.
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Lewis Acid Catalysis: In the presence of a Lewis acid, the carbonyl oxygen of the ester or the nitrogen of the nitrile can be activated, making the cyclobutane ring more susceptible to nucleophilic attack and subsequent ring-opening. The choice of a non-coordinating solvent is often important in these cases to avoid deactivation of the Lewis acid.
Data Presentation
| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |
| Nucleophilic Substitution (SN2) | Polar Aprotic (DMSO, DMF) | Significant Rate Increase | Poorly solvates the nucleophile, increasing its reactivity.[3] |
| Polar Protic (H₂O, EtOH) | Rate Decrease | Solvates and stabilizes the nucleophile through hydrogen bonding.[2] | |
| Nonpolar (Hexane, Toluene) | Very Slow | Poor solubility of most nucleophiles. | |
| Ester Hydrolysis (Basic) | Polar Aprotic (e.g., aq. DMSO) | Rate Increase | Desolvation of the transition state is less pronounced. |
| Polar Protic (e.g., aq. EtOH) | Rate Decrease | Strong solvation of the hydroxide ion reduces its nucleophilicity. | |
| Krapcho Decarboxylation | Polar Aprotic (DMSO, DMF) | Favorable | High boiling point and ability to facilitate SN2-type dealkylation.[1] |
| Polar Protic (H₂O, EtOH) | Unfavorable | Can interfere with the reaction mechanism. |
Experimental Protocols
General Protocol for Monitoring Solvent Effects on a Reaction (Hypothetical Example: Nucleophilic Substitution)
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Reaction Setup: In separate, dry reaction vessels, dissolve equivalent amounts of this compound and the chosen nucleophile in the different solvents to be tested (e.g., DMSO, DMF, acetonitrile, ethanol, and toluene). Ensure all reactions are run at the same concentration and temperature.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.
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Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a dilute acid or base, depending on the reaction conditions).
-
Analysis: Analyze the quenched aliquots by a suitable method such as GC, HPLC, or NMR to determine the extent of conversion of the starting material to the product.
-
Data Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rate. A comparison of these rates will reveal the effect of the solvent on the reaction.
Visualizations
References
Technical Support Center: Managing Cyclobutane Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thermally unstable cyclobutane intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of cyclobutane intermediates.
Issue 1: Low or No Yield of Cyclobutane Product in [2+2] Photocycloaddition
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Wavelength | Verify the absorption spectrum of the alkene that is intended to be excited. Ensure the light source emits at a suitable wavelength for excitation. | Photochemical [2+2] cycloadditions require one of the alkene partners to be in an excited state to overcome the thermal barrier.[1] |
| Inappropriate Solvent | For intermolecular reactions, solvent choice can influence the outcome. In non-polar solvents like hexane or benzene, products with a smaller overall dipole may be favored. In polar solvents like water, other isomers might be preferred.[2] Experiment with a range of solvents to optimize the reaction. | The solvent can affect the stability of intermediates and transition states, influencing the reaction pathway and product distribution.[2] |
| Quenching of Excited State | Degas the solvent and reaction mixture thoroughly to remove dissolved oxygen. | Oxygen can act as a quencher for the excited triplet state of the alkene, preventing the desired cycloaddition. |
| Reversible Reaction (Retro-[2+2]) | If the product is also photoactive, it may undergo a retro-[2+2] cycloaddition. Monitor the reaction progress over time to identify the point of maximum yield and avoid product decomposition. | The strained cyclobutane ring can be susceptible to ring-opening reactions under the reaction conditions. |
Issue 2: Formation of Undesired Regioisomers or Stereoisomers
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Regiocontrol | Modify the electronic properties of the alkene substrates. For example, in the [2+2] cycloaddition of a ketene with an alkene, the most electron-rich atom of the alkene will preferentially attack the electron-poor carbonyl carbon of the ketene.[1] | The regioselectivity of the reaction is often governed by the electronic and steric properties of the substituents on the reacting alkenes. |
| Lack of Stereocontrol | For thermal [2+2] cycloadditions, the stereochemistry is often dictated by the concerted nature of the reaction. For photochemical reactions, the reaction may proceed through a diradical intermediate, which can lead to a loss of stereochemistry. Consider using a photosensitizer to promote a triplet excited state, which can sometimes lead to higher stereoselectivity. | The stereochemical outcome of a [2+2] cycloaddition depends on the reaction mechanism (concerted vs. stepwise) and the excited state involved (singlet vs. triplet).[2] |
| Post-reaction Isomerization | Isolate the product quickly and under mild conditions. Analyze the crude reaction mixture to determine the initial product distribution. | The initially formed cyclobutane intermediate may be unstable and isomerize to a more stable product under the reaction or workup conditions. |
Issue 3: Competing Intramolecular [2+2] Cycloaddition in Polymerization Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Favorable Conformation for Intramolecular Reaction | In the synthesis of cyclobutane-containing polymers, if the monomer has two reactive alkene moieties, an intramolecular [2+2] cycloaddition can compete with the desired intermolecular polymerization. To favor polymerization, design monomers where the two alkenes are separated by a linker that disfavors a conformation suitable for intramolecular cyclization. | The proximity of the reactive groups in a monomer can lead to the formation of small cyclic byproducts instead of the desired polymer. |
| High Dilution | Run the polymerization reaction at a higher concentration. | High concentrations favor intermolecular reactions over intramolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: Why are cyclobutane intermediates often thermally unstable?
A1: The thermal instability of cyclobutane intermediates stems from significant ring strain. This strain is a combination of:
-
Angle Strain: The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. To alleviate some of this strain, the cyclobutane ring puckers, but the bond angles remain compressed at around 88°.[3]
-
Torsional Strain: In a planar cyclobutane, the hydrogen atoms on adjacent carbon atoms are fully eclipsed. The puckering of the ring slightly reduces this torsional strain, but it is still a significant destabilizing factor.[4]
This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions to relieve the strain energy.[5]
Q2: How can I characterize a thermally unstable cyclobutane intermediate?
A2: Characterizing unstable intermediates requires specialized techniques that can either "freeze" the molecule in time or detect it on a very short timescale. Common methods include:
-
Low-Temperature NMR: By running the reaction at a very low temperature, the decomposition of the cyclobutane intermediate can be slowed down or even halted, allowing for its characterization by NMR spectroscopy.[6][7]
-
Matrix Isolation Spectroscopy: This technique involves trapping the reactive intermediate in an inert solid matrix (like argon) at extremely low temperatures (around 4 Kelvin).[8] This isolates the intermediate and prevents it from reacting, allowing for detailed spectroscopic analysis (IR, UV-Vis).[9]
-
Pump-Probe Spectroscopy: This ultrafast spectroscopic technique uses a "pump" laser pulse to initiate the reaction and a "probe" laser pulse to monitor the formation and decay of the intermediate on a femtosecond to picosecond timescale.[10][11]
Q3: What are the common decomposition pathways for cyclobutane intermediates?
A3: The most common thermal decomposition pathway for a cyclobutane intermediate is a retro-[2+2] cycloaddition , where the cyclobutane ring cleaves to form two alkene molecules.[12] Another common pathway, particularly for cyclobutene intermediates, is an electrocyclic ring-opening to form a conjugated diene.[13] The specific decomposition pathway and its kinetics will depend on the substituents on the cyclobutane ring and the reaction conditions.
Q4: How do substituents affect the stability of a cyclobutane ring?
A4: Substituents can have a significant impact on the stability of a cyclobutane ring. For example, the Thorpe-Ingold effect suggests that gem-dimethyl substitution on a cyclobutane ring can decrease ring strain.[14] Electron-withdrawing groups can also influence the reactivity and decomposition pathways of the ring. The specific effects will depend on the nature and position of the substituents.
Data Presentation
Table 1: Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
Data compiled from various sources.[4][15] This table highlights the significant strain energy of cyclobutane compared to larger rings.
Table 2: Kinetic Data for Thermal Ring Opening of Substituted Cyclobutenes
| Substituent at C4 | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Phenyl | 24.5 | -4.8 |
| Methyl | 22.8 | -6.1 |
This data illustrates how substituents can influence the kinetics of ring-opening reactions.
Experimental Protocols
Protocol 1: General Procedure for Characterization of an Unstable Intermediate by Low-Temperature NMR
-
Preparation: Ensure the NMR spectrometer is equipped with a variable temperature unit and has been properly calibrated for low-temperature operation.[6] Use a suitable NMR tube made of Class A glass (e.g., Pyrex) to withstand thermal stress.[16]
-
Solvent Selection: Choose a solvent that remains liquid at the desired low temperature and in which the reactants and the intermediate are soluble. Deuterated solvents with low freezing points, such as CD₂Cl₂ or toluene-d₈, are common choices.
-
Sample Preparation: Prepare the sample of the reactant(s) in the chosen deuterated solvent in the NMR tube.
-
Cooling: Cool the NMR probe to the desired low temperature in a stepwise manner to avoid thermal shock.[16]
-
Initiation of Reaction: If the reaction is initiated by adding a reagent, use a pre-cooled syringe to add the reagent to the NMR tube while it is in the spectrometer. If the reaction is light-initiated, ensure the probe allows for irradiation.
-
Data Acquisition: Acquire NMR spectra at various time points to monitor the formation of the intermediate and its subsequent decomposition (if any).
-
Warming: After the experiment, warm the probe back to room temperature gradually.
Protocol 2: General Procedure for Matrix Isolation of a Reactive Intermediate
-
Apparatus Setup: The setup consists of a high-vacuum chamber containing a cold window (e.g., CsI for IR spectroscopy) that can be cooled to cryogenic temperatures (typically ~10-40 K) using a cryostat.[8]
-
Precursor Preparation: The reactive intermediate is generated in situ from a stable precursor. The precursor should have sufficient vapor pressure to be introduced into the chamber as a gas.
-
Matrix Gas: An inert gas, typically argon, is used as the matrix.
-
Deposition: The precursor and the matrix gas are co-deposited onto the cold window. The high dilution (typically 1:1000 precursor to matrix gas ratio) ensures that the precursor molecules are isolated from each other in the solid matrix.[8]
-
Generation of Intermediate: The trapped precursor is converted to the reactive intermediate, usually by photolysis with a UV lamp or laser.
-
Spectroscopic Analysis: The trapped and isolated intermediate is then characterized using spectroscopic techniques such as IR or UV-Vis spectroscopy.
Visualizations
Caption: Workflow for characterizing an unstable intermediate by low-temperature NMR.
Caption: Generalized pathway for formation and thermal decomposition of a cyclobutane intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 9. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]
- 10. Pump–probe spectroscopy - Prof. Dr. Tobias Brixner [chemie.uni-wuerzburg.de]
- 11. Ultrafast Spectroscopy – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 12. The Thermal Decomposition of Cyclobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
Comparative Analysis of the Biological Activity of Methyl 1-Cyanocyclobutanecarboxylate Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the biological activity of Methyl 1-cyanocyclobutanecarboxylate and its derivatives. Despite the interest in cyclobutane scaffolds in medicinal chemistry for their potential to introduce unique three-dimensional structures into drug candidates, specific experimental data, including quantitative measures of biological activity and detailed experimental protocols, for this particular class of compounds remains elusive.
While the cyclobutane moiety is present in a number of biologically active natural products and synthetic compounds, research appears to have focused on other substitution patterns and related cyclic systems. Searches for the biological activities of "this compound derivatives," "substituted cyclobutanecarboxylates," and "cyanocyclobutane derivatives" did not yield specific studies detailing their effects on biological targets such as enzymes, receptors, or cell lines.
This lack of available data prevents the creation of a detailed comparison guide as initially intended. Consequently, it is not possible to present a quantitative comparison of the biological activities of different this compound derivatives, nor to provide the associated experimental protocols and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to undertake primary research to explore its potential biological activities. This would involve the synthesis of a library of this compound derivatives and subsequent screening in a variety of biological assays to elucidate their pharmacological profile.
Future research in this area could focus on:
-
Synthesis of a diverse library of derivatives: Introducing various substituents at different positions of the cyclobutane ring and modifying the carboxylate and cyano groups to explore the structure-activity relationship (SAR).
-
Screening for a range of biological activities: Testing the synthesized compounds for activities such as enzyme inhibition, receptor binding, antimicrobial effects, and cytotoxicity in cancer cell lines.
-
Computational studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent and selective derivatives.
Until such studies are conducted and their results published in peer-reviewed literature, a comprehensive and data-driven comparison of the biological activity of this compound derivatives cannot be provided. The scientific community is encouraged to explore this area to uncover the potential therapeutic applications of this novel chemical space.
A Comparative Guide to the Validation of Analytical Methods for Methyl 1-cyanocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure product quality and patient safety. Methyl 1-cyanocyclobutanecarboxylate, as a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its characterization and quantification. This guide provides a comparative overview of potential analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Furthermore, it delves into the critical process of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Comparison of Analytical Techniques: HPLC vs. GC-MS
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the compound's volatility, thermal stability, and the desired sensitivity of the method.[4][5][6][7]
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds.[4][5] | Ideal for volatile and thermally stable compounds.[6] |
| Sensitivity | Moderate to high, depending on the chromophore of the analyte. | High, with the mass spectrometer providing excellent sensitivity and selectivity.[6] |
| Specificity | Good, but may be susceptible to interferences from co-eluting compounds with similar UV absorption. | Very high, as the mass spectrometer provides structural information, allowing for definitive peak identification. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability, although not always necessary for esters. |
| Instrumentation Cost | Generally lower than GC-MS.[6] | Higher initial investment and maintenance costs.[6] |
| Analysis Time | Can be relatively fast, with modern UHPLC systems offering rapid separations.[5] | Typically longer run times due to the need for temperature programming. |
Experimental Protocols
Detailed below are hypothetical, yet representative, experimental protocols for the analysis of this compound using both HPLC-UV and GC-MS. These protocols serve as a starting point and would require optimization and full validation for specific applications.
HPLC-UV Method Protocol
This method is suitable for the quantification of this compound in bulk drug substances or reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the nitrile and ester chromophores)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibration range.
GC-MS Method Protocol
This method offers high sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling. This protocol is adapted from a method for the similar compound, Methyl cyclohexanecarboxylate.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8]
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (solvent)
-
This compound reference standard
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[8]
-
Inlet Temperature: 250 °C[8]
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C[8]
-
Ion Source Temperature: 230 °C[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[8]
-
Mass Range: m/z 40-300
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare the analytical sample by dissolving it in the solvent to a concentration within the established calibration range.
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2] The ICH Q2(R2) guideline outlines the validation characteristics that need to be considered.[1][2]
Caption: Workflow for Analytical Method Validation.
The validation process involves a systematic evaluation of several key performance characteristics[3]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]
By following a structured validation protocol, researchers and drug development professionals can ensure that the chosen analytical method for this compound is reliable, reproducible, and fit for its intended purpose, thereby supporting the delivery of safe and effective medicines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Computational and Experimental Data for Methyl 1-Cyanocyclobutanecarboxylate
Introduction: Methyl 1-cyanocyclobutanecarboxylate is a bifunctional organic molecule containing both a nitrile and an ester group attached to a cyclobutane ring. This structure makes it a potentially valuable building block in organic synthesis and drug discovery. The rigorous characterization of such molecules is paramount, and this is often achieved by combining experimental measurements with computational modeling. While specific, publicly available experimental and computational datasets for this exact molecule are scarce, this guide provides a comprehensive framework for how such data would be acquired, presented, and compared. The principles and methodologies described herein are applicable to the broader chemical research and drug development fields.
This guide will outline the expected experimental data from key analytical techniques and compare it with hypothetical, yet realistic, data obtained from computational chemistry methods.
Experimental Data
Experimental data provides a real-world characterization of a molecule's physical and spectroscopic properties. The following table summarizes the expected values for this compound based on the characteristic properties of its constituent functional groups.
Table 1: Summary of Expected Experimental Data
| Parameter | Experimental Value (Predicted) |
| ¹H NMR (ppm) | ~3.8 (s, 3H, -OCH₃), ~2.8-2.5 (m, 4H, cyclobutane CH₂), ~2.4-2.1 (m, 2H, cyclobutane CH₂) |
| ¹³C NMR (ppm) | ~170 (-C=O), ~120 (-C≡N), ~53 (-OCH₃), ~45 (quaternary C), ~30 (cyclobutane CH₂), ~15 (cyclobutane CH₂) |
| IR Spectroscopy (cm⁻¹) | ~2950 (C-H stretch), ~2240 (C≡N stretch, strong), ~1740 (C=O stretch, strong), ~1250 (C-O stretch) |
| Mass Spectrometry (m/z) | Exact Mass: 139.0633; Expected Fragments: [M-OCH₃]⁺ (108), [M-COOCH₃]⁺ (80) |
| Physical Properties | Boiling Point: Not Available; Density: Not Available; Refractive Index: Not Available |
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of this compound would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra would be recorded on a 400 MHz NMR spectrometer.
-
¹H NMR: The spectrum would be acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
-
Data Processing: The resulting Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample would be prepared between two potassium bromide (KBr) plates.
-
Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates would be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum, which plots transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectra would be obtained using an Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Sample Introduction: The sample would be introduced via direct infusion or through a gas chromatography (GC) column.
-
Data Acquisition: For EI, an ionization energy of 70 eV would be used. The analyzer would scan a mass-to-charge (m/z) range from 40 to 400 amu.
-
Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion peak (M⁺) and major fragment ions.
Computational Data
Computational chemistry provides theoretical insights into molecular properties, which can be used to predict and interpret experimental results. The data in the following table represents typical results from a Density Functional Theory (DFT) calculation.
Table 2: Summary of Hypothetical Computational Data
| Parameter | Computational Value (Hypothetical) |
| ¹³C NMR Chemical Shift (ppm) | ~172 (-C=O), ~124 (-C≡N), ~54 (-OCH₃), ~47 (quaternary C), ~32 (cyclobutane CH₂), ~17 (cyclobutane CH₂) |
| IR Frequencies (cm⁻¹, scaled) | ~2960 (C-H stretch), ~2245 (C≡N stretch), ~1755 (C=O stretch), ~1240 (C-O stretch) |
| Key Geometric Parameters | C=O bond length: ~1.21 Å; C≡N bond length: ~1.16 Å; Cyclobutane C-C bond lengths: ~1.55-1.56 Å |
| Electronic Properties | Dipole Moment: ~3.5 Debye; HOMO Energy: -7.2 eV; LUMO Energy: -0.5 eV |
Detailed Computational Methodology
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian or ORCA.
-
Method: The molecular geometry would be optimized using Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: The 6-311+G(d,p) basis set would be employed for all atoms to provide a good balance between accuracy and computational cost.
-
Vibrational Frequencies: Following geometry optimization, a frequency calculation would be performed at the same level of theory to confirm the structure as a true minimum (no imaginary frequencies) and to predict the IR spectrum. Calculated frequencies are often systematically higher than experimental values and would be scaled by an appropriate factor (e.g., 0.967 for B3LYP/6-311+G(d,p)).
-
NMR Calculations: NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Calculated isotropic shielding values would be converted to chemical shifts by referencing them against TMS, calculated at the same level of theory.
-
Solvent Effects: To better simulate experimental conditions, an implicit solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, could be included in the calculations.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational data in chemical characterization.
Caption: Workflow for the integration of experimental and computational chemistry.
Objective Comparison and Analysis
A direct comparison between the predicted experimental data (Table 1) and the hypothetical computational data (Table 2) reveals a strong expected correlation, validating the likely structure of this compound.
-
Spectroscopic Data: The calculated ¹³C NMR chemical shifts and scaled IR frequencies show good agreement with the expected experimental values. For instance, the characteristic strong IR stretches for the nitrile (C≡N) and carbonyl (C=O) groups are predicted by both methods to be around 2240-2245 cm⁻¹ and 1740-1755 cm⁻¹, respectively. Any minor discrepancies (e.g., 5-15 cm⁻¹ in IR, 1-3 ppm in ¹³C NMR) are typical and can be attributed to factors such as the limitations of the computational level of theory, the absence of explicit solvent-solute interactions in the calculation, and intermolecular interactions in the experimental condensed phase.
-
Structural Data: While experimental geometric parameters are not typically measured for molecules of this type without X-ray crystallography, computational chemistry provides precise predictions of bond lengths and angles. This data can be invaluable for understanding the molecule's conformation and potential steric interactions. The puckered nature of the cyclobutane ring, for example, would be accurately modeled computationally.
The synergy between experimental and computational methods provides a powerful and robust approach for the structural elucidation and characterization of novel molecules. Experimental techniques offer tangible proof of a molecule's properties, while computational models provide a theoretical framework that aids in the interpretation of complex data and offers insights into properties that are difficult to measure. For a target like this compound, this dual approach would allow researchers and drug development professionals to confirm its identity with a high degree of confidence and to predict its behavior in further chemical transformations or biological assays.
Spectroscopic Analysis of Methyl 1-cyanocyclobutanecarboxylate Isomers: A Comparative Guide
A comprehensive comparison of the spectroscopic characteristics of constitutional isomers of methyl 1-cyanocyclobutanecarboxylate is currently limited by the lack of available published experimental data for this specific compound and its isomers. Searches of scientific literature and spectral databases did not yield specific ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this compound.
As a result, this guide will provide a foundational framework for researchers and drug development professionals on the spectroscopic analysis and comparison of constitutional isomers of a molecule with the chemical formula C₇H₉NO₂. The principles and methodologies described herein are based on established spectroscopic techniques and data from analogous compounds containing similar functional groups and structural motifs, such as cyanocyclobutane and various methyl esters.
Hypothetical Isomer Comparison
For the purpose of this guide, we will consider two hypothetical constitutional isomers of C₇H₉NO₂:
-
Isomer A: this compound
-
Isomer B: Methyl 3-cyanocyclobutanecarboxylate
These isomers differ in the substitution pattern on the cyclobutane ring, which will lead to distinct spectroscopic signatures.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for our hypothetical isomers based on known chemical shift and absorption frequency ranges for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A: this compound | 3.80 | Singlet | 3H | -OCH₃ |
| 2.80 - 2.60 | Multiplet | 4H | -CH₂- (ring) | |
| 2.40 - 2.20 | Multiplet | 2H | -CH₂- (ring) | |
| B: Methyl 3-cyanocyclobutanecarboxylate | 3.75 | Singlet | 3H | -OCH₃ |
| 3.20 - 3.00 | Multiplet | 1H | -CH(CN)- | |
| 2.90 - 2.70 | Multiplet | 1H | -CH(COOCH₃)- | |
| 2.60 - 2.20 | Multiplet | 4H | -CH₂- (ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| A: this compound | 172.0 | C=O (ester) |
| 120.0 | -C≡N | |
| 53.0 | -OCH₃ | |
| 45.0 | Quaternary C-1 | |
| 35.0 | -CH₂- (ring) | |
| 15.0 | -CH₂- (ring) | |
| B: Methyl 3-cyanocyclobutanecarboxylate | 174.0 | C=O (ester) |
| 122.0 | -C≡N | |
| 52.5 | -OCH₃ | |
| 40.0 | -CH(COOCH₃)- | |
| 30.0 | -CH₂- (ring) | |
| 25.0 | -CH(CN)- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Isomer | Functional Group | Characteristic Absorption (cm⁻¹) |
| A & B | C≡N (nitrile) | 2250 - 2240 (weak to medium) |
| C=O (ester) | 1750 - 1735 (strong) | |
| C-O (ester) | 1250 - 1000 (strong) | |
| C-H (sp³ hybridized) | 3000 - 2850 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Isomer | m/z of Molecular Ion [M]⁺ | Predicted Key Fragments (m/z) |
| A & B | 139 | 110 ([M-C₂H₅]⁺), 83 ([M-C₂H₄O₂]⁺), 68, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to 240 ppm.
-
Use a 30-degree pulse angle.
-
Employ proton decoupling.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire 1024 scans.
-
-
Data Processing : Process the raw data using appropriate software. Apply a Fourier transform and phase correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal in ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder or KBr plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum should be an average of at least 16 scans over the range of 4000-400 cm⁻¹.
-
-
Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.
-
Ionization : Use electron ionization (EI) at 70 eV.
-
Mass Analysis : Analyze the resulting ions using a quadrupole mass analyzer.
-
Detection : Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the spectroscopic analysis of chemical isomers.
A Comparative Guide to the Reactivity of Methyl 1-cyanocyclobutanecarboxylate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 1-cyanocyclobutanecarboxylate against analogous esters. The primary focus is to elucidate the influence of the α-cyano group and the cycloalkane ring size on the ester's reactivity, particularly in nucleophilic acyl substitution reactions such as hydrolysis. Understanding these differences is crucial for reaction optimization, synthesis of novel chemical entities, and drug development, where metabolic stability is a key parameter.
Introduction to the Compared Esters
The reactivity of an ester is primarily governed by the electronic nature and steric environment of the carbonyl group. In this comparison, we analyze this compound and three key analogues to systematically evaluate the contributions of the α-cyano substituent and the carbocyclic ring strain.
| Compound Name | Structure | Key Features Compared |
| This compound | ![]() | Target molecule with α-cyano group and cyclobutane ring. |
| Methyl cyclobutanecarboxylate | ![]() | Analogue without the α-cyano group. |
| Methyl 1-cyanocyclopentanecarboxylate | ![]() | Analogue with a less strained five-membered ring. |
| Methyl 1-cyanocyclohexanecarboxylate | ![]() | Analogue with a flexible, strain-free six-membered ring. |
Note: Placeholder images are used in the table above. The actual structures are implied by their names.
Factors Influencing Reactivity
The reactivity of these esters towards nucleophilic attack is a interplay of electronic and steric effects. The α-cyano group is strongly electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon. Conversely, the steric bulk of the cyano group and the conformation of the cycloalkane ring will influence the accessibility of the carbonyl carbon to the nucleophile.
Quantitative Reactivity Comparison
The strong electron-withdrawing inductive effect of the α-cyano group is expected to significantly increase the rate of nucleophilic attack on the carbonyl carbon, making the cyanated esters more reactive than their non-cyanated counterpart. Among the cyanated esters, the reactivity is expected to decrease with increasing steric hindrance and changes in ring strain as the ring size increases from cyclobutane to cyclohexane.
Table 1: Estimated Relative Rates of Alkaline Hydrolysis
| Compound | Ring Size | α-Substituent | Expected Steric Hindrance | Expected Electronic Effect | Estimated Relative Rate Constant (k_rel)* |
| Methyl cyclobutanecarboxylate | 4 | -H | Low | Neutral | 1.0 (Baseline) |
| This compound | 4 | -CN | Moderate | Strongly Electron-Withdrawing | ~15 - 25 |
| Methyl 1-cyanocyclopentanecarboxylate | 5 | -CN | High | Strongly Electron-Withdrawing | ~10 - 20 |
| Methyl 1-cyanocyclohexanecarboxylate | 6 | -CN | Highest | Strongly Electron-Withdrawing | ~5 - 15 |
*Disclaimer: The relative rate constants are estimations based on chemical principles (inductive effects vs. steric hindrance) and are intended for comparative guidance only. Actual experimental values may vary.
Experimental Protocols
For a definitive comparison, a kinetic analysis of the saponification of these esters should be performed. Below is a general protocol for such a study.
Protocol 1: Kinetic Analysis of Saponification
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and its analogues.
Materials:
-
This compound
-
Methyl cyclobutanecarboxylate
-
Methyl 1-cyanocyclopentanecarboxylate
-
Methyl 1-cyanocyclohexanecarboxylate
-
Standardized 0.05 M Sodium Hydroxide (NaOH) solution in 50:50 Ethanol:Water
-
Standardized 0.02 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Stopwatch, pipettes, burette, and conical flasks
Procedure:
-
Prepare a 0.05 M solution of the ester in 50:50 Ethanol:Water.
-
Place 50 mL of the 0.05 M NaOH solution and 50 mL of the 0.05 M ester solution in separate flasks in a constant temperature bath (e.g., 25°C) for at least 20 minutes to reach thermal equilibrium.
-
To initiate the reaction, rapidly add the 50 mL of the ester solution to the NaOH solution, mix thoroughly, and start the stopwatch. This is time t=0.
-
At regular intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing 10 mL of the standardized 0.02 M HCl to stop the reaction.
-
Immediately titrate the unreacted HCl in the quenched sample with the standardized 0.05 M NaOH solution using phenolphthalein as the indicator.
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.
-
The second-order rate constant (k) can be determined by plotting 1/[NaOH] vs. time, where the slope is equal to k.
Protocol 2: Synthesis of Analogous Esters
-
Methyl cyclobutanecarboxylate: Can be synthesized from cyclobutanecarboxylic acid via Fischer esterification using methanol and a catalytic amount of sulfuric acid.[1][2]
-
Methyl 1-cyanocyclopentanecarboxylate: Can be prepared from cyclopentanone through a Strecker-type synthesis, followed by esterification. A common route involves the reaction of cyclopentanone with a cyanide source and an amine, followed by hydrolysis and esterification.
-
Methyl 1-cyanocyclohexanecarboxylate: This can be synthesized from cyclohexanone.[3] The ketone is reacted with methyl carbazate, followed by treatment with hydrogen cyanide to form the corresponding hydrazine carboxylate.[4] Subsequent oxidation and decomposition yield the target nitrile.[4]
Reaction Mechanism: Alkaline Hydrolysis
The saponification of esters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide as a leaving group to form the carboxylate salt.
Conclusion
The reactivity of this compound is significantly influenced by the presence of the α-cyano group and the four-membered ring. The strong electron-withdrawing nature of the cyano group is expected to make this ester considerably more reactive towards nucleophilic attack than its non-cyanated analogue, Methyl cyclobutanecarboxylate. When compared to cyanated esters with larger rings, the reactivity is predicted to be modulated by a combination of decreasing ring strain and increasing steric hindrance, with the cyclobutyl derivative likely being the most reactive. For definitive quantitative comparisons, the experimental protocols provided should be followed to obtain empirical kinetic data. This understanding is vital for the rational design of synthesis pathways and for predicting the metabolic fate of drug candidates containing these structural motifs.
References
cost-benefit analysis of different synthetic routes to Methyl 1-cyanocyclobutanecarboxylate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and economical production of key intermediates is a primary concern. Methyl 1-cyanocyclobutanecarboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this target molecule, focusing on quantitative data, detailed experimental protocols, and a visual representation of the logical workflows.
At a Glance: Comparison of Synthetic Routes
The two most viable synthetic pathways to this compound are the alkylation of methyl cyanoacetate and the cyanation of cyclobutanone followed by esterification. The following table summarizes the key quantitative parameters for these two methods.
| Metric | Route 1: Alkylation of Methyl Cyanoacetate | Route 2: Cyanation of Cyclobutanone |
| Overall Yield | Good to Excellent (Est. 70-85%) | Moderate to Good (Est. 60-75%) |
| Key Starting Materials | Methyl Cyanoacetate, 1,3-Dibromopropane | Cyclobutanone |
| Key Reagents | Sodium Methoxide | Trimethylsilyl Cyanide, Potassium Cyanide, Hydrogen Cyanide |
| Reaction Stages | Typically 1 stage (Cyclization) | Typically 2 stages (Cyanation, Esterification) |
| Scalability | Well-established for industrial scale | Scalable, but may involve highly toxic reagents |
| Stereocontrol | Not applicable | Not applicable |
| Cost of Key Reagents | Moderate | Can be high depending on the cyanating agent |
| Safety Considerations | Use of a strong base | Use of highly toxic cyanide reagents |
Cost-Benefit Analysis
A detailed breakdown of the estimated costs for starting materials and reagents is provided below. Prices are based on currently available market data and may vary depending on the supplier and quantity purchased.
| Route 1: Alkylation of Methyl Cyanoacetate | Estimated Cost (USD) | Route 2: Cyanation of Cyclobutanone | Estimated Cost (USD) |
| Methyl Cyanoacetate (1 kg) | ~$45-60[1][2] | Cyclobutanone (1 kg) | ~$150-200 |
| 1,3-Dibromopropane (1 L) | ~$150-200[3][4] | Trimethylsilyl Cyanide (100 g) | ~$90-160[5][6][7] |
| Sodium Methoxide (1 kg) | ~$130-160[8][9][10][11] | Potassium Cyanide (1 kg) | ~$50-80 |
| Methanol (solvent, 10 L) | ~$3-7[12][13][14][15][16] | Methanol (10 L) | ~$3-7[12][13][14][15][16] |
| Diethyl Ether (workup, 5 L) | ~$150-275[17][18][19][20][21] | Hydrochloric Acid (workup, 1 L) | ~$20-30 |
| Total Estimated Cost | ~$378 - 597 | Total Estimated Cost | ~$313 - 487 |
Analysis:
Route 1, the alkylation of methyl cyanoacetate, is a straightforward one-pot reaction that can provide a good yield. The starting materials are readily available, and the procedure is relatively simple to perform. However, the cost of 1,3-dibromopropane can be a significant factor in the overall economics of this route.
Route 2, proceeding through the cyanation of cyclobutanone, offers a potentially more cost-effective approach, especially if potassium cyanide or hydrogen cyanide is used as the cyanide source. However, this route involves a two-step process and requires the handling of highly toxic cyanide reagents, which necessitates stringent safety precautions and specialized equipment. The use of the less toxic but more expensive trimethylsilyl cyanide can mitigate some of the safety concerns but increases the overall cost.
Experimental Protocols
Detailed methodologies for the two key synthesis routes are provided below.
Method 1: Alkylation of Methyl Cyanoacetate
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared under an inert atmosphere.
-
Methyl cyanoacetate (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, 1,3-dibromopropane (1.0 equivalent) is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford this compound.[22]
Method 2: Cyanation of Cyclobutanone followed by Esterification
Protocol:
Step A: Synthesis of 1-Cyanocyclobutanol
-
Using Trimethylsilyl Cyanide (TMSCN):
-
To a stirred solution of cyclobutanone (1.0 equivalent) in dichloromethane at 0 °C, trimethylsilyl cyanide (1.1 equivalents) and a catalytic amount of zinc iodide are added.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the addition of aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude trimethylsilyl cyanohydrin.
-
The crude product is treated with 1M hydrochloric acid to afford 1-cyanocyclobutanol.
-
-
Using Potassium Cyanide (KCN) / Hydrogen Cyanide (HCN) (Strecker Synthesis):
-
A solution of potassium cyanide (1.2 equivalents) in water is cooled in an ice bath.
-
Cyclobutanone (1.0 equivalent) is added, followed by the slow, dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 10 °C. (Caution: Highly toxic HCN gas is evolved).
-
The mixture is stirred for several hours at room temperature.
-
The reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-cyanocyclobutanol.
-
Step B: Esterification to this compound
-
The crude 1-cyanocyclobutanol is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux for 6-8 hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
References
- 1. indiamart.com [indiamart.com]
- 2. calpaclab.com [calpaclab.com]
- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 4. 1,3-Dibromopropane, 98% | Fisher Scientific [fishersci.ca]
- 5. Trimethylsilyl cyanide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Trimethylsilyl Cyanide | 7677-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Trimethylsilyl cyanide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Sodium Methoxide price,buy Sodium Methoxide - chemicalbook [m.chemicalbook.com]
- 9. Sodium methoxide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Sodium methoxide, pure, anhydrous powder 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. luxresearchinc.com [luxresearchinc.com]
- 13. businessanalytiq.com [businessanalytiq.com]
- 14. imarcgroup.com [imarcgroup.com]
- 15. Methanol - Price - Chart - Historical Data - News [tradingeconomics.com]
- 16. echemi.com [echemi.com]
- 17. intratec.us [intratec.us]
- 18. Diethyl ether price,buy Diethyl ether - chemicalbook [m.chemicalbook.com]
- 19. laballey.com [laballey.com]
- 20. carolinachemical.com [carolinachemical.com]
- 21. Diethyl Ether, technical, stabilized 5 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. Silica gel 60, 25 kg, CAS No. 7631-86-9 | Silica Gels, Unmodified | Silica Gels | Sorbents for Column Chromatography | Sample Preparation | Chromatography | Applications | Carl ROTH - International [carlroth.com]
Navigating the Patent Landscape of Methyl 1-cyanocyclobutanecarboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small, constrained ring system of cyclobutane, particularly when functionalized with a cyano and a methyl carboxylate group, presents a unique scaffold for therapeutic agents. This guide provides a comparative analysis of patented Methyl 1-cyanocyclobutanecarboxylate derivatives, offering insights into their novelty, synthesis, and biological activity. By summarizing key data and outlining experimental protocols, this document aims to accelerate research and development in this promising area of medicinal chemistry.
Comparative Analysis of Patented Derivatives
The patent literature reveals a significant interest in cyanocyclobutane-containing molecules, primarily as inhibitors of key enzymes in cellular signaling pathways. Two prominent targets for which derivatives of this compound have been patented are Janus Kinases (JAKs) and Protein Arginine Methyltransferase 5 (PRMT5).
Janus Kinase (JAK) Inhibitors
Derivatives of this compound have been explored as potent inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Dysregulation of this pathway is implicated in autoimmune diseases, inflammation, and cancers.
| Patent/Reference | Compound Structure (Core) | Target(s) | IC50 (nM) | Therapeutic Area |
| WO2011103423A1 | 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | JAK1, JAK2 | < 2 (JAK1), < 1 (JAK2) | Inflammatory and autoimmune disorders, cancer[1] |
| Baricitinib (FDA Approved) | {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | Rheumatoid Arthritis[2] |
Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors
More recently, the cyanocyclobutane scaffold has been incorporated into inhibitors of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. PRMT5 is overexpressed in various cancers, and its inhibition has emerged as a promising anti-cancer strategy.
| Patent/Reference | Compound Structure (Core) | Target(s) | IC50 (nM) | Therapeutic Area |
| WO2016022605A1 | Varies, contains a cyanocyclobutane moiety | PRMT5 | < 10 | Cancer[3] |
| Chia Tai Tianqing (as reported) | Not fully disclosed | PRMT5 | < 10 | Cancer[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon patented research. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives based on the patent literature.
Synthesis of the Cyanocyclobutane Core
The core structure of 1-cyanocyclobutanecarboxylic acid and its esters can be synthesized through various routes. A common method involves the reaction of a suitable precursor with a cyanide source.
General Procedure for the Synthesis of Ethyl 1-cyanocyclobutanecarboxylate:
-
Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Ethyl cyanoacetate is added to the solution, followed by the dropwise addition of 1,3-dibromopropane.
-
Reaction: The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 1-cyanocyclobutanecarboxylate.
Biological Assays
JAK Inhibition Assay (Cell-based):
-
Cell Culture: Cancer cell lines dependent on cytokine signaling (and therefore JAK/STAT) are cultured in RPMI 1640 medium supplemented with 10% FBS and the appropriate cytokine.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[1]
PRMT5 Inhibition Assay (Biochemical):
-
Assay Components: The assay is typically performed in a 384-well plate containing PRMT5/MEP50 complex, a biotinylated peptide substrate, and S-adenosyl-L-methionine (SAM).
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme complex and incubated at room temperature.
-
Detection: The reaction is stopped, and the amount of methylated product is quantified using a suitable detection method, such as AlphaLISA® technology.
-
IC50 Calculation: IC50 values are determined by fitting the data to a four-parameter logistic equation.
Visualizing Pathways and Workflows
To further clarify the context and assessment process, the following diagrams illustrate the JAK-STAT signaling pathway, the role of PRMT5, and a logical workflow for assessing the novelty of this compound derivatives.
References
- 1. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2016022605A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. PRMT5 reported in Chia Tai Tianqing Pharmaceutical patent | BioWorld [bioworld.com]
A Comparative Guide to Methyl 1-cyanocyclobutanecarboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-cyanocyclobutanecarboxylate is a unique bifunctional molecule that is gaining traction as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its rigid, puckered cyclobutane core, combined with the reactive nitrile and methyl ester functionalities, offers a versatile platform for the design of novel therapeutics. This guide provides a comprehensive overview of its applications, a comparison with alternative scaffolds, and detailed experimental protocols for its synthesis and potential derivatization.
Physicochemical Properties and Comparison with Alternatives
The cyclobutane ring of this compound imparts significant conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[1] This rigidity contrasts with the greater flexibility of larger cycloalkanes like cyclopentane and cyclohexane, and open-chain analogs. Furthermore, the introduction of a cyclobutane moiety can enhance metabolic stability and improve pharmacokinetic profiles.[2] The nitrile group is a key feature, known for its ability to act as a covalent or non-covalent inhibitor of various enzymes, particularly cysteine proteases.[3][4] The methyl ester provides a handle for further chemical modification, such as amide formation or reduction.
| Property | This compound | Methyl 1-cyanocyclopentanecarboxylate | Methyl 1-cyanocyclohexanecarboxylate | 2-Cyano-3-methylbutanoate (Acyclic Analog) |
| Molecular Weight ( g/mol ) | 139.15 | 153.18 | 167.21 | 127.16 |
| Ring Strain Energy (kcal/mol) | ~26 | ~6 | ~0 | N/A |
| Conformational Flexibility | Low (Puckered) | Moderate (Envelope/Twist) | High (Chair/Boat) | High |
| Potential for Covalent Inhibition | High (Nitrile group) | High (Nitrile group) | High (Nitrile group) | High (Nitrile group) |
| Metabolic Stability | Generally High | Variable | Variable | Generally Low |
Synthesis of this compound
A common route to synthesize 1-cyanocyclobutanecarboxylic acid esters involves the reaction of a malonic ester derivative with a dihaloalkane. The following protocol is adapted from the synthesis of the corresponding ethyl ester.[5]
Experimental Protocol:
Materials:
-
Dimethyl malonate
-
1,3-Dibromopropane
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in dry methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it an attractive building block for various applications:
-
Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible molecules into a specific bioactive conformation, potentially increasing potency and selectivity for a biological target.[1][2]
-
Enzyme Inhibitors: The nitrile group can serve as a "warhead" for the covalent or non-covalent inhibition of enzymes, such as cathepsins and other cysteine proteases.[3]
-
Bioisosteric Replacement: The cyclobutane ring can be used as a bioisostere for other cyclic or aromatic systems to improve physicochemical properties like solubility and metabolic stability.
-
Access to Novel Chemical Space: As a relatively under-explored building block, it provides access to novel chemical scaffolds for high-throughput screening and lead discovery.[6]
Comparative Performance in a Hypothetical Drug Design Workflow
To illustrate the potential advantages of using this compound, consider a hypothetical workflow for designing a novel inhibitor for a cysteine protease.
Logical Workflow for Inhibitor Design
Caption: Hypothetical workflow for designing a cysteine protease inhibitor.
In this workflow, the rigid cyclobutane scaffold (D) is hypothesized to provide a pre-organized conformation that leads to a more potent inhibitor compared to flexible acyclic (E) or larger cyclic (F) analogs. This is due to a lower entropic penalty upon binding to the enzyme's active site.
Potential Signaling Pathway Interaction
While no specific signaling pathways involving this compound have been elucidated, its potential as a cysteine protease inhibitor suggests it could interfere with pathways where these enzymes play a crucial role, such as apoptosis or immune signaling.
Hypothetical Covalent Inhibition Mechanism
Caption: Proposed mechanism of covalent inhibition of a cysteine protease.
This diagram illustrates the reversible formation of a covalent thioimidate adduct between the inhibitor's nitrile group and the active site cysteine residue of a target enzyme, a common mechanism for nitrile-based inhibitors.[3]
Conclusion
This compound represents a promising and versatile building block for the development of novel therapeutics. Its inherent rigidity, combined with the reactive potential of its functional groups, offers significant advantages in designing potent, selective, and metabolically stable drug candidates. While direct experimental data for this specific molecule is emerging, the wealth of information on related cyclobutane derivatives and the principles of medicinal chemistry strongly support its potential as a valuable tool for researchers and drug development professionals. Further exploration of its applications is warranted and expected to yield exciting discoveries in the field of organic synthesis and drug discovery.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. lifechemicals.com [lifechemicals.com]
Benchmarking Catalyst Performance for Methyl 1-Cyanocyclobutanecarboxylate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized cyclobutane rings, such as Methyl 1-cyanocyclobutanecarboxylate, is a significant challenge in medicinal chemistry and drug discovery due to ring strain and the need for precise stereochemical control. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this target molecule. As direct catalytic routes are not extensively documented, this comparison is based on analogous reactions reported in the literature for the formation of structurally similar 1,1-disubstituted and polysubstituted cyclobutanes. The data presented herein should be considered as a starting point for the development of specific synthetic protocols.
Comparison of Catalytic Strategies
The following table summarizes the performance of different catalytic systems in reactions analogous to the synthesis of this compound. These strategies include [2+2] cycloadditions and ring-opening reactions of bicyclic precursors, which represent plausible pathways to the target molecule.
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Diastereoselectivity (d.r.) | Reaction Conditions | Reference (Analogous Reaction) |
| Lewis Acid Catalysis | |||||||
| EtAlCl₂ | Phenyl 2,3-butadienoate | Terminal Alkenes | 1,3-disubstituted cyclobutanes | 90 | - | CH₂Cl₂, Room Temp | [1] |
| Photocatalysis | |||||||
| 4CzIPN (organocatalyst) | Electron-deficient Styrenes | - (Dimerization) | Polysubstituted cyclobutanes | up to 93 | 3:1 (trans:cis) | Visible light (blue LED) | [2] |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Alkyne | Alkene | Cyclobutenes | 73 | - | CH₂Cl₂, blue LED, Room Temp | [3] |
| Transition Metal Catalysis | |||||||
| Cu(I) complex | Acyl bicyclobutane | Diarylphosphine | trans-1,1,3-trisubstituted cyclobutane | 81-99 | >20:1 | Mild conditions | [4][5] |
| Pd₂(dba)₃ / Xantphos | Cyclopropene | Ethyl cyanoformate | Polysubstituted cyclopropanecarbonitriles | up to 94 | >20:1 | DCE, 100 °C, Ar atmosphere | [6] |
Note: The data presented is for analogous reactions and may not be directly transferable to the synthesis of this compound. Optimization of reaction conditions would be necessary.
Experimental Protocols for Key Experiments
Below are detailed experimental protocols for two promising catalytic strategies, adapted from literature for the potential synthesis of this compound.
Protocol 1: Hypothetical Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is adapted from the Lewis acid-promoted cycloaddition of allenoates and alkenes[1].
Materials:
-
Methyl 2-cyano-2,3-butadienoate (hypothetical reactant)
-
Methyl acrylate
-
Ethylaluminum dichloride (EtAlCl₂) solution in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add anhydrous dichloromethane (0.1 M solution).
-
Add methyl acrylate (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a solution of ethylaluminum dichloride in hexanes (1.0 equivalent) to the reaction mixture.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of methyl 2-cyano-2,3-butadienoate (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Protocol 2: Hypothetical Photocatalytic [2+2] Cycloaddition
This protocol is based on the organophotocatalytic cycloaddition of electron-deficient styrenes[2].
Materials:
-
Methyl 2-cyanoacrylate
-
Acrylonitrile
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
Anhydrous solvent (e.g., acetonitrile)
-
Blue LED light source (e.g., 460 nm)
-
Standard glassware for photochemical reactions
Procedure:
-
In a reaction vessel, dissolve methyl 2-cyanoacrylate (1.0 equivalent) and acrylonitrile (1.2 equivalents) in the chosen anhydrous solvent.
-
Add the organophotocatalyst 4CzIPN (1-5 mol%).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Seal the vessel and place it in proximity to a blue LED light source.
-
Irradiate the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Methyl 1-Cyanocyclobutanecarboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Methyl 1-cyanocyclobutanecarboxylate are critical to ensuring laboratory safety and environmental protection. This compound, while a valuable reagent, contains a cyanide group, necessitating stringent disposal protocols to mitigate the risk of releasing highly toxic hydrogen cyanide gas and to comply with hazardous waste regulations. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Immediate Safety Precautions
Key Hazards:
-
Toxicity: Can be fatal if inhaled, swallowed, or in contact with skin.[2]
-
Hydrogen Cyanide Formation: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[1][3]
-
Environmental Hazard: Improper disposal can lead to severe environmental contamination.[4]
All operations involving this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.[3][5] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to cyanide toxicity and exposure. Note that specific exposure limits for this compound have not been established; therefore, the data for cyanide are provided as a conservative guideline.
| Parameter | Value | Reference |
| Cyanide Toxicity (General) | ||
| Lethal Dose (as HCN) | 50 - 150 mg | [6] |
| Blood Cyanide Levels | ||
| Mild Poisoning | 0.5 - 1.0 mg/L | [7] |
| Moderate Poisoning | 1.0 - 2.0 mg/L | [7] |
| Severe Poisoning | 2.0 - 3.0 mg/L | [7] |
| Fatal | > 3.0 mg/L | [7] |
Experimental Protocols for Disposal and Decontamination
The following protocols provide detailed methodologies for the safe disposal of unused this compound, contaminated materials, and for the cleanup of small spills.
Protocol 1: Disposal of Unused this compound
Unused or unwanted this compound must be treated as hazardous waste.
Materials:
-
Designated hazardous waste container (clearly labeled "Cyanide Waste")[8]
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Ensure the designated hazardous waste container is properly labeled with "Hazardous Waste," "Toxic," and "Cyanide."[3]
-
Carefully transfer the unused this compound into the waste container inside a chemical fume hood.
-
Securely close the waste container.
-
Store the container in a designated satellite accumulation area, away from acids and other incompatible materials.[3]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
Protocol 2: Disposal of Contaminated Materials
Disposable items such as gloves, weighing boats, and absorbent pads that have come into contact with this compound must be disposed of as hazardous waste.[8]
Materials:
-
Designated solid hazardous waste container or durable, labeled polyethylene bags (double bagging recommended)[5]
-
Appropriate PPE
Procedure:
-
Place all contaminated disposable items into the designated solid hazardous waste container or bag.[5]
-
Label the container or bag as "Cyanide Contaminated Waste."[8]
-
Store the container in a fume hood until it is collected for disposal.[8]
-
Do not rinse contaminated disposable items before disposal.[5]
Protocol 3: Decontamination of Small Spills
For very small spills contained within a chemical fume hood, the following decontamination procedure can be followed. For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[1][3]
Materials:
-
Aqueous ferrous sulfate (FeSO₄) solution
-
Absorbent pads
-
Dilute sodium hypochlorite (bleach) solution (~10%)[8]
-
pH 10 buffer solution[8]
-
Designated hazardous waste container for spill cleanup materials
Procedure:
-
Neutralization: Cover the spill with an aqueous ferrous sulfate solution to complex the cyanide.[6] Be cautious to use a solution that does not contain sulfuric acid to avoid the generation of hydrogen cyanide gas.[9]
-
Absorption: Use absorbent pads to soak up the treated spill.[8]
-
Surface Cleaning:
-
Waste Collection: Place all used absorbent pads and cleaning materials into a designated hazardous waste container labeled "Cyanide Contaminated Waste."[8]
-
Final Rinse: After decontamination, non-disposable glassware can be rinsed with the dilute bleach solution, with the rinsate collected as hazardous waste. Following this, the glassware can be washed with soap and water.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal decision workflow for this compound.
This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment for all personnel. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Cyanide Destruction - Safe Mining Solutions | Carus [carusllc.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 8. uvic.ca [uvic.ca]
- 9. echemi.com [echemi.com]
Safeguarding Your Research: A Guide to Handling Methyl 1-cyanocyclobutanecarboxylate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyl 1-cyanocyclobutanecarboxylate, designed to ensure the well-being of laboratory personnel and maintain a safe research environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Offers broad chemical resistance to solvents, bases, and acids.[2][3][4] Ensure gloves are inspected for integrity before each use. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes and aerosols that can cause serious eye irritation. |
| Body Protection | A properly fitting, buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
DOT Script for PPE Selection Workflow
Caption: Workflow for selecting the appropriate Personal Protective Equipment.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
A. Preparation:
-
Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before starting any procedure.
-
Review Protocols: Familiarize yourself with the experimental protocol and this safety guide.
B. Handling:
-
Wear Appropriate PPE: Don the recommended PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Use appropriate tools such as a spatula or a pipette with a bulb.
-
Avoid Inhalation and Contact: Do not breathe vapors. Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
C. First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Due to the presence of the cyano- group, all waste containing this compound must be treated as hazardous cyanide waste.[5]
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated items such as gloves, paper towels, and empty containers must be placed in a dedicated, clearly labeled "Cyanide Solid Waste" container.[5] |
| Liquid Waste | All solutions containing this compound must be collected in a dedicated, clearly labeled "Cyanide Liquid Waste" container.[5] |
| Decontamination | Glassware and work surfaces should be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5] All rinsates must be collected as cyanide liquid waste. |
DOT Script for Chemical Handling and Disposal Workflow
Caption: Step-by-step process for handling and disposing of the chemical.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

